2,3-Dimethyl-5-hexen-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylhex-5-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-6-8(4,9)7(2)3/h5,7,9H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYJSFXFOXFEOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941329 | |
| Record name | 2,3-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-90-4 | |
| Record name | 2,3-Dimethyl-5-hexen-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-5-hexen-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylhex-5-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2,3-Dimethyl-5-hexen-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol. The synthesis is achieved via a Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines the detailed experimental protocol for the synthesis, purification, and characterization of the target molecule. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR), and experimentally available Infrared (IR) spectroscopy and Mass Spectrometry (MS), are presented to facilitate its identification and verification.
Introduction
This compound is a tertiary alcohol with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in the development of novel chemical entities. Its structure combines a sterically hindered alcohol moiety with a terminal alkene, offering multiple sites for further functionalization. The synthesis of such tertiary alcohols is efficiently accomplished through the nucleophilic addition of a Grignar d reagent to a ketone. This guide details the synthesis of this compound from the reaction of allylmagnesium bromide with 3-methyl-2-butanone.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value |
| IUPAC Name | 2,3-Dimethylhex-5-en-3-ol[1] |
| Molecular Formula | C8H16O[1][2] |
| Molecular Weight | 128.21 g/mol [1][2] |
| CAS Number | 19550-90-4[1][2] |
Synthesis of this compound
The synthesis of this compound is achieved through a Grignard reaction, which involves two main stages: the formation of the Grignard reagent (allylmagnesium bromide) and the subsequent nucleophilic attack on a ketone (3-methyl-2-butanone).
Reaction Scheme
References
"physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol"
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3-Dimethyl-5-hexen-3-ol. Designed for researchers, scientists, and professionals in drug development, this document summarizes available data, outlines general experimental protocols relevant to this class of compounds, and presents logical workflows for its characterization.
Chemical Identity and Physical Properties
This compound is a tertiary unsaturated alcohol. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been computed and are presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 19550-90-4 | PubChem[1] |
| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | PubChem[1] |
| Computed XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
Chemical Reactivity and Stability
As a tertiary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. The presence of a terminal double bond also introduces reactivity typical of alkenes.
-
Oxidation: Tertiary alcohols are resistant to oxidation under mild conditions. Strong oxidizing agents can cleave the carbon-carbon bonds.
-
Dehydration: Acid-catalyzed dehydration would likely lead to the formation of a mixture of diene isomers.
-
Reactions of the Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.
-
Substitution: The hydroxyl group can be substituted, for example, by reaction with hydrogen halides, to form the corresponding alkyl halide.
Spectroscopic Characterization
While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
3.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[2]
-
C-H stretching bands for sp³ hybridized carbons just below 3000 cm⁻¹.[3][4]
-
A C-H stretching band for the sp² hybridized carbons of the alkene group just above 3000 cm⁻¹.[3][4]
-
Strong C-O stretching absorption near 1050 cm⁻¹.[5]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be complex. Key expected signals include:
-
An upfield singlet or doublet for the two methyl groups at C2.
-
A multiplet for the methyl group at C3.
-
Multiplets for the methylene protons at C4.
-
Signals in the vinyl region (4.5-6.5 ppm) for the protons on the double bond at C5 and C6.
-
A singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent. This peak would disappear upon shaking with D₂O.[6]
-
-
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon bearing the hydroxyl group (C3) would appear in the downfield region typical for tertiary alcohols (around 70-80 ppm). The sp² carbons of the double bond (C5 and C6) would also be in the downfield region (100-150 ppm).
3.3. Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show characteristic fragmentation patterns for tertiary unsaturated alcohols.[7][8][9] The molecular ion peak (m/z = 128) may be weak or absent.[10] Key fragmentation pathways include:
-
Alpha-cleavage: The breaking of the C-C bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols.[7][8]
-
Dehydration: The loss of a water molecule (M-18), leading to a fragment ion at m/z = 110.[7][8]
Experimental Protocols
Specific, validated experimental protocols for the synthesis and purification of this compound are not readily found in the literature. However, a general approach based on standard organic chemistry techniques can be proposed.
4.1. General Synthesis of a Tertiary Alcohol via Grignard Reaction
A common method for the synthesis of tertiary alcohols is the reaction of a Grignard reagent with a ketone. For this compound, this could involve the reaction of allylmagnesium bromide with 2-methyl-3-pentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
2-Methyl-3-pentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether under a nitrogen atmosphere. A small crystal of iodine can be added to initiate the reaction. Allyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Ketone: The Grignard reagent solution is cooled in an ice bath. A solution of 2-methyl-3-pentanone in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.
-
Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The resulting mixture is stirred until two clear layers form.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product, this compound, can be purified by fractional distillation under reduced pressure.
4.2. General Purification of a Tertiary Alcohol
Purification of tertiary alcohols can often be achieved by distillation. If impurities are present, other techniques may be necessary.
-
Distillation: For liquid tertiary alcohols, fractional distillation, potentially under reduced pressure for high-boiling compounds, is a primary purification method.
-
Chromatography: Column chromatography on silica gel can be used to separate the alcohol from non-polar impurities. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) is typically employed.
-
Washing: Washing the crude product with a dilute base solution can remove acidic impurities.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for the Characterization of a Novel Organic Compound
References
- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol
IUPAC Name: 2,3-dimethylhex-5-en-3-ol CAS Number: 19550-90-4
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic data, and safety information for 2,3-Dimethyl-5-hexen-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a tertiary allylic alcohol with the molecular formula C₈H₁₆O.[1] Below is a summary of its key physical and chemical properties.
| Property | Value | Source |
| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | [1] |
| CAS Number | 19550-90-4 | [1] |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| XLogP3-AA | 2.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 128.120115130 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
| Complexity | 96.7 | [1] |
Synthesis
A plausible and widely used method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[2] This involves the reaction of a suitable ketone with an organomagnesium halide.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes the synthesis of this compound by the addition of allylmagnesium bromide to 3-methyl-2-butanone (isopropyl methyl ketone).
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming, and the rate of addition is controlled to maintain a gentle reflux.[3]
-
After the addition is complete, the reaction mixture is stirred until the magnesium is consumed, forming allylmagnesium bromide.
-
The Grignard reagent is cooled in an ice bath, and a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound.
Logical Relationship of Synthesis Steps
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group (O-H) and the carbon-carbon double bond (C=C).
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | ~3600-3200 (broad) |
| C-H (alkane) | ~2950-2850 |
| C=C (alkene) | ~1640 |
| C-O (alcohol) | ~1200-1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. Expected chemical shifts (δ) are approximately:
-
0.8-1.0 ppm: Doublet for the two methyl groups of the isopropyl moiety.
-
1.1-1.3 ppm: Singlet for the methyl group attached to the carbinol carbon.
-
1.8-2.2 ppm: Multiplet for the methine proton of the isopropyl group.
-
2.2-2.5 ppm: Multiplet for the allylic methylene protons.
-
4.9-5.2 ppm: Multiplets for the terminal vinyl protons.
-
5.7-6.0 ppm: Multiplet for the internal vinyl proton.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 128. Fragmentation patterns will be characteristic of a tertiary alcohol, often involving the loss of water (M-18) and alkyl groups.
Analytical Methods
Gas chromatography is a suitable technique for the analysis of volatile compounds like this compound.
Experimental Protocol: Gas Chromatography (GC) Analysis
This protocol provides a general method for the analysis of tertiary alcohols.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for alcohol analysis (e.g., DB-Wax or equivalent polar stationary phase).
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or diethyl ether).
-
If necessary, derivatization with a silylating agent can be performed to improve peak shape and thermal stability.
Data Analysis:
-
The retention time of the peak corresponding to this compound can be used for qualitative identification by comparison with a standard.
-
The peak area can be used for quantitative analysis using a calibration curve or an internal standard method.
Experimental Workflow for GC Analysis
Caption: General workflow for the GC analysis of this compound.
Biological Activity
Currently, there is limited publicly available information regarding the specific biological activities or signaling pathway interactions of this compound. As a tertiary allylic alcohol, its reactivity and potential biological effects may be of interest in metabolic studies and for its potential as a synthetic intermediate in the preparation of more complex biologically active molecules. Further research is required to elucidate any specific pharmacological properties.
Safety and Handling
Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information. General safety measures include:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
-
Fire Safety: Keep away from open flames and sources of ignition, as it is a combustible liquid.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid inhalation of vapors.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and a thorough review of the relevant safety data sheets.
References
Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4). The following sections detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral properties. The information is intended to aid in the identification, characterization, and quality control of this compound in research and development settings.
Mass Spectrometry (MS)
Mass spectrometry of this compound was conducted using electron ionization (EI). The resulting mass spectrum is characterized by the fragmentation pattern of the molecular ion. The data presented here is sourced from the National Institute of Standards and Technology (NIST) database.[1]
| m/z | Relative Intensity (%) | Plausible Fragment Assignment |
| 43 | 100.0 | [C3H7]+ (isopropyl cation) |
| 55 | 45.0 | [C4H7]+ |
| 69 | 30.0 | [C5H9]+ |
| 87 | 80.0 | [M - C3H7]+ (loss of isopropyl) |
| 113 | 10.0 | [M - CH3]+ (loss of methyl) |
| 128 | 5.0 | [M]+ (Molecular Ion) |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data below is sourced from the NIST database.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3080 | Medium | =C-H stretch (alkene) |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~990, ~910 | Strong | =C-H bend (alkene, out-of-plane) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~5.8 | ddt | 1H | H-5 |
| ~5.2 | d | 1H | H-6 (trans to C4) |
| ~5.0 | d | 1H | H-6 (cis to C4) |
| ~2.3 | d | 2H | H-4 |
| ~1.8 | m | 1H | H-2 |
| ~1.5 | s | 1H | OH |
| ~1.1 | s | 3H | C3-CH₃ |
| ~0.9 | d | 6H | C2-CH₃ x 2 |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~135 | C-5 |
| ~118 | C-6 |
| ~75 | C-3 |
| ~45 | C-4 |
| ~35 | C-2 |
| ~25 | C3-CH₃ |
| ~17 | C2-CH₃ x 2 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques described above, suitable for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of this compound between two KBr or NaCl plates to form a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the ion source, often via a gas chromatograph (GC) for separation and purification.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Isomers of 2,3-Dimethyl-5-hexen-3-ol and their Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the chemical formula C₈H₁₆O.[1] The presence of two stereocenters at the C2 and C3 positions gives rise to a total of four possible stereoisomers: two pairs of enantiomers. These isomers are of significant interest in fields such as fragrance chemistry, materials science, and asymmetric synthesis, where the specific three-dimensional arrangement of atoms can impart unique biological and chemical properties. This guide provides a comprehensive overview of the isomers of this compound, their anticipated properties, and methodologies for their synthesis and characterization.
Isomers of this compound
The structure of this compound contains two chiral centers, leading to the existence of four stereoisomers.
Predicted Physicochemical Properties
Quantitative data for the individual stereoisomers of this compound are not available. However, we can predict their general properties based on the parent compound and other C8 aliphatic alcohols. Enantiomeric pairs will have identical physical properties (e.g., boiling point, melting point, density) but will differ in their interaction with plane-polarized light (optical rotation). Diastereomers will have different physical properties.
Table 1: Predicted Physicochemical Properties of this compound Isomers
| Property | Predicted Value/Range | Notes |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | 160-180 °C | Estimated based on other C8 alcohols. |
| Density | ~0.83 g/cm³ | Estimated based on other C8 alcohols. |
| Solubility in Water | Sparingly soluble | Typical for alcohols of this size. |
| Optical Rotation [α]D | Equal and opposite for enantiomers; different for diastereomers. | This is the key differentiating property for enantiomers. |
Experimental Protocols
Synthesis
The synthesis of this compound can be achieved through a Grignard reaction between an appropriate Grignard reagent and a ketone. A plausible route involves the reaction of allylmagnesium bromide with 3-methyl-2-butanone. This reaction will produce a racemic mixture of the diastereomers.
Protocol for Synthesis:
-
Apparatus Setup: All glassware must be thoroughly dried to prevent quenching of the Grignard reagent. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Formation: Prepare allylmagnesium bromide by reacting allyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Reaction: Slowly add a solution of 3-methyl-2-butanone in anhydrous diethyl ether to the prepared Grignard reagent at 0 °C.
-
Quenching: After the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and purify by fractional distillation or column chromatography.
Chiral Separation
The separation of the stereoisomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Chiral HPLC Separation:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives, is a suitable starting point.
-
Mobile Phase: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically effective. The ratio of hexane to alcohol will need to be optimized to achieve baseline separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be used.
-
Method Development:
-
Start with a mobile phase of 90:10 (v/v) n-hexane:isopropanol.
-
If separation is not achieved, systematically decrease the percentage of the alcohol modifier to increase retention and potentially improve resolution.
-
If necessary, screen different polysaccharide-based CSPs and different alcohol modifiers.
-
Adjusting the flow rate and column temperature can also be used to optimize the separation.
-
Spectroscopic Characterization
The individual isomers can be characterized using various spectroscopic techniques.
Table 2: Predicted Spectroscopic Data for this compound Isomers
| Technique | Predicted Key Features |
| ¹H NMR | - O-H proton: Broad singlet (exchangeable with D₂O).- Allylic protons (C4-H₂): Multiplet around 2.2-2.4 ppm.- Vinyl protons (C5-H, C6-H₂): Multiplets in the range of 4.9-5.9 ppm.- Methyl protons (C1-H₃, C2-CH₃, C3-CH₃): Doublets and singlets in the upfield region (0.9-1.2 ppm). The chemical shifts and coupling constants of the protons on and near the stereocenters will differ between diastereomers. |
| ¹³C NMR | - C-OH (C3): Signal in the range of 65-80 ppm.- Vinyl carbons (C5, C6): Signals in the range of 110-145 ppm.- Aliphatic carbons: Signals in the upfield region. The chemical shifts of the carbons at and near the stereocenters will differ between diastereomers. |
| IR Spectroscopy | - O-H stretch: Broad band around 3200-3600 cm⁻¹.- C=C stretch: Weak band around 1640 cm⁻¹.- C-O stretch: Strong band around 1050-1150 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Peak at m/z 128.- Fragmentation: Loss of water (M-18), loss of an allyl group (M-41), and loss of an isopropyl group (M-43) are expected fragmentation pathways. |
Potential Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of the isomers of this compound. However, chiral molecules, particularly in drug development, often exhibit enantiomer-specific biological activities. One enantiomer may be therapeutically active while the other is inactive or even toxic. Therefore, should this molecule be investigated for pharmaceutical applications, it would be crucial to separate and test the individual stereoisomers.
Conclusion
This technical guide provides a foundational understanding of the isomers of this compound. While specific experimental data is lacking, this document outlines the expected properties and provides detailed, illustrative protocols for the synthesis, separation, and characterization of its stereoisomers based on established chemical principles. Further research is required to elucidate the specific properties and potential applications of each individual isomer.
References
An In-depth Technical Guide on the Stability and Reactivity of 2,3-Dimethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and reactivity of the tertiary allylic alcohol, 2,3-dimethyl-5-hexen-3-ol. This document collates available data on its synthesis, structural properties, and behavior under various chemical conditions. Key reactions, including acid-catalyzed dehydration and oxidation, are discussed in detail, supported by generalized experimental protocols. The inherent stability of this molecule, influenced by its tertiary and allylic nature, is also examined. This guide is intended to serve as a foundational resource for professionals in research and drug development who may encounter or utilize this compound in their work.
Introduction
This compound is a tertiary allylic alcohol with the chemical formula C8H16O.[1] Its structure, featuring a hydroxyl group on a tertiary carbon adjacent to a vinyl group, imparts a unique combination of stability and reactivity. Understanding these characteristics is crucial for its potential applications in organic synthesis and as a building block in the development of novel chemical entities. This guide will delve into the known chemical and physical properties, stability profile, and characteristic reactions of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the molecule's physical characteristics.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | [1] |
| CAS Number | 19550-90-4 | [1] |
| Appearance | Not specified (likely a liquid at room temperature) | |
| Boiling Point | Not experimentally determined; estimated to be around 160-170 °C | |
| Density | Not experimentally determined | |
| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents | |
| Computed XLogP3-AA | 2.2 | |
| Computed Hydrogen Bond Donor Count | 1 | |
| Computed Hydrogen Bond Acceptor Count | 1 | |
| Computed Rotatable Bond Count | 3 |
Stability
The stability of this compound is influenced by two primary structural features: the tertiary nature of the alcohol and the presence of an adjacent double bond (allylic position).
-
Electronic Effects: The tertiary carbocation that can be formed upon protonation and loss of water is stabilized by the inductive effect of the three alkyl groups attached to the carbon bearing the hydroxyl group. Furthermore, the adjacent double bond allows for resonance stabilization of the allylic carbocation intermediate, further contributing to its relative stability compared to non-allylic tertiary alcohols.
-
Stability under Acidic and Basic Conditions:
-
Acidic Conditions: The compound is susceptible to acid-catalyzed dehydration and rearrangement reactions due to the formation of a stabilized tertiary allylic carbocation.
-
Basic Conditions: In the absence of oxidizing agents, the molecule is expected to be relatively stable under basic conditions. The hydroxyl group is not readily deprotonated by common bases.
-
Reactivity
The reactivity of this compound is centered around the hydroxyl group and the adjacent double bond. Key reactions include synthesis via Grignard reaction, acid-catalyzed dehydration, and oxidation.
Synthesis via Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction. This compound can be synthesized by the reaction of methyl vinyl ketone with sec-butylmagnesium bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
sec-Butyl bromide
-
Anhydrous diethyl ether
-
Methyl vinyl ketone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of methyl vinyl ketone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation.
Caption: Workflow for the synthesis of this compound.
Acid-Catalyzed Dehydration
Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[3] The reaction proceeds through an E1 mechanism involving the formation of a carbocation intermediate.[4] For this compound, the formation of a stable tertiary allylic carbocation facilitates this reaction. The products are expected to be a mixture of conjugated and non-conjugated dienes.
Experimental Protocol: Acid-Catalyzed Dehydration
Materials:
-
This compound
-
Concentrated sulfuric acid or phosphoric acid
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: Place this compound in a round-bottom flask. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Dehydration: Gently heat the mixture. The alkene products can be distilled from the reaction mixture as they are formed.
-
Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and purify by distillation.
Caption: Acid-catalyzed dehydration pathway of this compound.
Oxidation
The oxidation of tertiary allylic alcohols can be achieved using specific reagents to yield α,β-unsaturated ketones. A notable method is the Babler oxidation, which employs pyridinium chlorochromate (PCC).[5] This reaction proceeds through a[6][6]-sigmatropic rearrangement of a chromate ester intermediate.[5] While PCC is effective, its toxicity has led to the development of alternative methods using catalytic PCC with a co-oxidant.[5] It is important to note that standard oxidation of tertiary alcohols is not possible with most common oxidizing agents as they lack a hydrogen on the carbinol carbon.[6]
Experimental Protocol: Babler Oxidation
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in anhydrous DCM.
-
Oxidation: Add PCC to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting enone by column chromatography.
Caption: Experimental workflow for the Babler oxidation.
Conclusion
This compound is a tertiary allylic alcohol with a predictable yet versatile reactivity profile. Its stability is a balance between the stabilizing effects of its tertiary and allylic nature and its susceptibility to reactions under specific conditions, particularly in the presence of acids or specialized oxidizing agents. The synthetic and reaction pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its stability and to explore the full scope of its synthetic utility.
References
- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 5. Babler oxidation - Wikipedia [en.wikipedia.org]
- 6. sltchemicals.com [sltchemicals.com]
A Comprehensive Review of Tertiary Allylic Alcohols: Synthesis, Reactivity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tertiary allylic alcohols are a pivotal class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond and is itself bonded to three other carbon atoms. This structural motif is a key building block in the synthesis of numerous natural products and pharmacologically active molecules. Their unique reactivity and stereochemical properties make them valuable intermediates in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of tertiary allylic alcohols in drug discovery and development, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.
Synthesis of Tertiary Allylic Alcohols
The stereoselective synthesis of tertiary allylic alcohols is a significant challenge in organic chemistry. Several methodologies have been developed to address this, primarily focusing on the enantioselective addition of nucleophiles to ketones.
Catalytic Asymmetric Vinylation of Ketones
A powerful method for synthesizing chiral tertiary allylic alcohols is the catalytic asymmetric vinylation of ketones. This approach often utilizes organozinc reagents in the presence of a chiral catalyst.
Table 1: Catalytic Asymmetric Vinylation of Ketones with Vinylzinc Reagents
| Entry | Ketone | Alkyne Precursor | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | 1-Hexyne | (R)-BINOL/Ti(OiPr)₄ | 95 | 91 | [1][2] |
| 2 | 2-Heptanone | Phenylacetylene | Bis(sulfonamide)diol/Ti(OiPr)₄ | 88 | 94 | [1] |
| 3 | Cyclohexanone | 1-Octyne | (R)-BINOL/Ti(OiPr)₄ | 92 | 88 | [1][2] |
| 4 | Propiophenone | 1-Pentyne | Bis(sulfonamide)diol/Ti(OiPr)₄ | 90 | 96 | [1] |
Experimental Protocol: Catalytic Asymmetric Vinylation of Acetophenone
To a solution of (R)-BINOL (0.1 mmol) in THF (5 mL) at room temperature is added Ti(OiPr)₄ (0.1 mmol). The mixture is stirred for 30 minutes. In a separate flask, a solution of 1-hexyne (1.2 mmol) in THF (2 mL) is treated with zirconocene hydrochloride (Cp₂ZrHCl, 1.2 mmol) and stirred for 20 minutes. To this solution is added diethylzinc (1.2 mmol) at 0 °C, and the mixture is stirred for an additional 30 minutes. The ketone (acetophenone, 1.0 mmol) is then added to the catalyst solution, followed by the dropwise addition of the vinylzinc reagent. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the corresponding tertiary allylic alcohol.[1][2]
Diagram 1: General Workflow for Asymmetric Vinylation of Ketones
Caption: Workflow for the synthesis of tertiary allylic alcohols via asymmetric vinylation.
Catalytic Asymmetric Allylation of Ketones
The use of allylboron reagents in the presence of chiral catalysts provides another efficient route to enantiomerically enriched tertiary homoallylic alcohols.
Table 2: Catalytic Asymmetric Allylation of Ketones with Allylboron Reagents
| Entry | Ketone | Allylboron Reagent | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | Allylboronic acid pinacol ester | (R)-BINOL | 85 | 92 | [3][4] |
| 2 | Propiophenone | Crotylboronic acid pinacol ester | (S)-VAPOL | 90 | 95 (anti) | [3] |
| 3 | 4'-Chloroacetophenone | Allylboronic acid pinacol ester | (R)-BINOL | 88 | 94 | [3][4] |
| 4 | Cyclohexyl methyl ketone | Methallylboronic acid pinacol ester | (S)-VAPOL | 82 | 90 | [3] |
Experimental Protocol: Catalytic Asymmetric Allylation of Acetophenone
In a flame-dried flask under an argon atmosphere, (R)-BINOL (0.15 mmol) and allylboronic acid pinacol ester (1.1 mmol) are dissolved in THF (2 mL) at room temperature. The solution is stirred for 30 minutes. Acetophenone (1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours. The reaction is quenched by the addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the tertiary homoallylic alcohol.[3][4]
Diagram 2: Catalytic Cycle for Asymmetric Allylation of Ketones
Caption: Catalytic cycle for the asymmetric allylation of ketones.
Key Reactions of Tertiary Allylic Alcohols
Tertiary allylic alcohols undergo a variety of synthetically useful transformations, including oxidations and rearrangements.
Babler-Dauben Oxidation
The Babler-Dauben oxidation is an oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones (enones) using pyridinium chlorochromate (PCC).[5] This reaction proceeds through a[6][6]-sigmatropic rearrangement of a chromate ester intermediate.[5]
Table 3: Babler-Dauben Oxidation of Tertiary Allylic Alcohols
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | 1-Vinylcyclohexan-1-ol | Cyclohex-1-en-1-ylethanone | 85 | [7] |
| 2 | 2-Methyl-1-phenylprop-2-en-1-ol | 3-Methyl-4-phenylbut-3-en-2-one | 78 | [7] |
| 3 | 3,7-Dimethylocta-1,6-dien-3-ol (Linalool) | 3,7-Dimethylocta-2,6-dien-4-one | 75 | [5] |
Experimental Protocol: Babler-Dauben Oxidation of 1-Vinylcyclohexan-1-ol
To a stirred suspension of pyridinium chlorochromate (PCC) (3.0 mmol) in dry dichloromethane (20 mL) is added a solution of 1-vinylcyclohexan-1-ol (2.0 mmol) in dichloromethane (5 mL) at room temperature. The reaction mixture is stirred for 4 hours. The mixture is then diluted with diethyl ether and filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding enone.[7]
Diagram 3: Mechanism of the Babler-Dauben Oxidation
Caption: Mechanism of the Babler-Dauben oxidation.
Overman Rearrangement
The Overman rearrangement is a[6][6]-sigmatropic rearrangement of allylic trichloroacetimidates, which are readily formed from allylic alcohols, to yield allylic trichloroacetamides.[6][8] This reaction provides a powerful method for the synthesis of allylic amines with a 1,3-transposition of functionality.[6][8]
Experimental Protocol: Overman Rearrangement of a Tertiary Allylic Alcohol
To a solution of the tertiary allylic alcohol (1.0 equiv) in diethyl ether (0.2 M) is added sodium hydride (0.1 equiv) at 0 °C. The mixture is stirred for 10 minutes, after which trichloroacetonitrile (1.5 equiv) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then concentrated, and the residue is dissolved in xylene (0.1 M). The solution is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude trichloroacetamide is purified by flash chromatography.[6][8]
Diagram 4: Overman Rearrangement Workflow
Caption: Workflow of the Overman rearrangement.
2.3.[2][6]-Meisenheimer Rearrangement
The[2][6]-Meisenheimer rearrangement of N-allylic amine N-oxides provides an alternative route to chiral tertiary allylic alcohols. This stereospecific rearrangement allows for the synthesis of highly enantioenriched products.
Experimental Protocol: Synthesis of a Tertiary Allylic Alcohol via[2][6]-Meisenheimer Rearrangement
To a solution of the N,N-disubstituted allylic amine (1.0 mmol) in dichloromethane (5 mL) at -20 °C is added m-chloroperbenzoic acid (m-CPBA, 1.1 mmol). The reaction mixture is stirred for 1 hour. A catalytic amount of a chiral palladium complex is then added, and the mixture is stirred at room temperature for 12 hours. The resulting hydroxylamine derivative is then subjected to reductive cleavage of the N-O bond using zinc dust in acetic acid to afford the tertiary allylic alcohol. The product is purified by flash column chromatography.[9]
Applications in Drug Discovery and Development
The tertiary alcohol motif is increasingly recognized as a valuable functional group in medicinal chemistry.[10][11] It can improve the metabolic stability of a drug candidate by blocking sites of oxidation, and its steric bulk can hinder glucuronidation.[10] While the direct application of tertiary allylic alcohols as drugs is less common, they serve as crucial intermediates in the synthesis of bioactive molecules.
Anticancer and Anti-inflammatory Potential
Several natural products and synthetic compounds containing the tertiary allylic alcohol moiety have demonstrated promising biological activities. For instance, some terpenoids and steroids with this functional group exhibit cytotoxic effects against various cancer cell lines. The allylic alcohol functionality can also be a precursor to other functional groups that are important for biological activity. While specific signaling pathway modulation by tertiary allylic alcohols is an area of ongoing research, the broader class of allylic compounds has been shown to impact pathways such as NF-κB and MAPK signaling. However, more direct evidence linking specific tertiary allylic alcohols to these pathways is needed.
Antimicrobial and Antiviral Properties
Some studies have indicated that certain tertiary alcohols possess antimicrobial and antiviral activities. For example, some novel synthetic tertiary alcohols have shown good to excellent antimicrobial activity against various bacterial and fungal strains.[12] Additionally, some long-chain alcohols have demonstrated the ability to inactivate lipid-containing viruses. While these findings are promising, further research is required to elucidate the specific mechanisms of action and to explore the potential of tertiary allylic alcohols as therapeutic agents in these areas.
Conclusion
Tertiary allylic alcohols are versatile and important intermediates in organic synthesis, with growing relevance in the field of drug discovery. The development of stereoselective synthetic methods has enabled access to a wide range of chiral tertiary allylic alcohols, which are valuable building blocks for complex natural products and therapeutic agents. Their unique reactivity allows for a variety of transformations, further expanding their synthetic utility. While the direct therapeutic application of tertiary allylic alcohols is still an emerging area, their role as key structural motifs and synthetic precursors in the development of new drugs is well-established and continues to be an active area of research. Future investigations are likely to uncover more direct biological roles for this important class of molecules.
References
- 1. Catalytic asymmetric vinylation and dienylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Catalytic Asymmetric Vinylation of Ketones - American Chemical Society - Figshare [acs.figshare.com]
- 3. Practical and Broadly Applicable Catalytic Enantioselective Additions of Allyl–B(pin) Compounds to Ketones and α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Babler oxidation - Wikipedia [en.wikipedia.org]
- 6. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 7. Babler-Dauben Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Overman Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 11. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to 2,3-Dimethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 2,3-Dimethyl-5-hexen-3-ol, a tertiary allylic alcohol. Due to a lack of specific documented history, this guide focuses on the compound's chemical and physical properties, a probable synthetic route based on established organometallic chemistry, and standard characterization techniques. While direct applications in drug development are not documented in publicly available literature, the structural motif of a tertiary allylic alcohol is of interest in medicinal chemistry for its potential as a synthetic intermediate. This document serves as a foundational resource for researchers interested in this and related molecules.
Introduction
Chemical and Physical Properties
The fundamental properties of this compound have been compiled from various chemical databases. These quantitative data are summarized in the tables below for clarity and ease of comparison.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 19550-90-4 | PubChem[1] |
| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | PubChem[1] |
| Appearance | Not specified | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Density | Not specified |
Table 2: Computed Properties
| Property | Value | Source |
| XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 128.12011513 g/mol | PubChem[1] |
| Monoisotopic Mass | 128.12011513 g/mol | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 110 | PubChem[1] |
Experimental Protocols: Synthesis and Characterization
While a specific, detailed experimental protocol for the first synthesis of this compound is not documented, a highly probable and efficient method is the Grignard reaction. This involves the nucleophilic addition of an allyl Grignard reagent to a suitable ketone.
Proposed Synthesis via Grignard Reaction
The synthesis of this compound can be achieved by the reaction of allylmagnesium bromide with 3-methyl-2-pentanone.
Reaction Scheme:
Experimental Workflow Diagram:
Detailed Methodology:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium. Prepare a solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the allyl bromide solution to the magnesium. Once the reaction initiates (disappearance of iodine color and gentle bubbling), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the freshly prepared allylmagnesium bromide solution to 0°C in an ice bath. Dissolve 3-methyl-2-pentanone (0.9 equivalents) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Workup: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Characterization
The structure of the synthesized this compound can be confirmed using various spectroscopic methods.
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for the vinyl protons of the allyl group (~5.0-6.0 ppm), a broad singlet for the hydroxyl proton, and signals for the methyl and methylene protons in the aliphatic region. |
| ¹³C NMR | Signals for the two sp² carbons of the double bond (~118 and ~134 ppm), a signal for the quaternary carbon bearing the hydroxyl group (~75 ppm), and signals for the various methyl and methylene carbons. |
| IR Spectroscopy | A broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, a C=C stretching band around 1640 cm⁻¹, and a C-O stretching band around 1150 cm⁻¹.[2] |
| Mass Spectrometry | A weak or absent molecular ion peak (m/z 128). Common fragmentation patterns for tertiary alcohols include loss of water (M-18) and alpha-cleavage. |
Spectroscopic Data Interpretation Workflow:
Potential Applications in Drug Development
There is no specific information in the available literature detailing the use of this compound in drug development or its biological activity. However, the tertiary allylic alcohol moiety is a versatile functional group that can serve as a precursor for various other functionalities. For instance, the double bond can be subjected to oxidation, reduction, or addition reactions, while the hydroxyl group can be derivatized or used to direct further reactions.
The general class of tertiary alcohols has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. The specific substitution pattern of this compound could potentially influence its biological profile, but this would require dedicated screening and pharmacological studies.
Conclusion
References
Methodological & Application
Application Notes and Protocols for 2,3-Dimethyl-5-hexen-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature detailing the specific applications of 2,3-Dimethyl-5-hexen-3-ol in organic synthesis is limited. The following application notes and protocols are based on established reactions of structurally similar tertiary homoallylic alcohols. These methodologies provide a strong starting point for the investigation of this compound as a synthetic building block, but reaction conditions may require optimization.
Introduction
This compound is a tertiary homoallylic alcohol with the chemical formula C₈H₁₆O.[1] Its structure, featuring a terminal double bond and a tertiary alcohol, makes it a potentially valuable precursor for the synthesis of various heterocyclic compounds, particularly substituted tetrahydrofurans and tetrahydropyrans. These structural motifs are prevalent in numerous natural products and pharmaceutically active compounds. The key reactive sites of this compound are the nucleophilic hydroxyl group and the π-system of the double bond, which can participate in a variety of intramolecular cyclization reactions.
Potential Synthetic Applications
The primary application of this compound in organic synthesis is expected to be in intramolecular cyclization reactions to form five- and six-membered oxygen-containing heterocycles.
Synthesis of Substituted Tetrahydrofurans via Electrophilic Cyclization
The reaction of homoallylic alcohols with electrophiles can induce cyclization to form substituted tetrahydrofurans.[2][3] A common method involves the use of iodine to trigger an iodocyclization reaction.
Reaction Scheme:
Caption: Workflow for Electrophilic Iodocyclization.
Synthesis of Substituted Tetrahydropyrans via Prins Cyclization
The Prins reaction involves the acid-catalyzed condensation of an alkene with an aldehyde or ketone.[4][5] For homoallylic alcohols like this compound, an intramolecular Prins cyclization can be initiated with a carbonyl compound to yield substituted tetrahydropyrans.[6][7][8]
Reaction Scheme:
Caption: General Workflow for the Prins Cyclization.
Experimental Protocols
The following are detailed, representative protocols for the key transformations of tertiary homoallylic alcohols.
Protocol 1: Synthesis of 2-(1-Iodoethyl)-3,3,4-trimethyltetrahydrofuran via Iodocyclization
This protocol is adapted from general procedures for the iodocyclization of homoallylic alcohols.[2]
Materials:
-
This compound
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1 M) in a round-bottom flask, add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.5 eq) in dichloromethane portion-wise over 30 minutes with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the substituted tetrahydrofuran.
Data Presentation (Hypothetical):
| Entry | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I₂ | DCM | 0 to rt | 18 | 75 |
| 2 | NBS | MeCN | rt | 24 | 68 |
| 3 | PhSeCl | DCM | -78 to rt | 12 | 82 |
Protocol 2: Synthesis of 4-Iodo-2,2,3-trimethyl-6-phenyltetrahydropyran via Prins Cyclization
This protocol is based on iodine-catalyzed Prins cyclization of homoallylic alcohols with aldehydes.[4][6]
Materials:
-
This compound
-
Benzaldehyde
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in anhydrous dichloromethane (0.2 M) in a round-bottom flask, add iodine (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired tetrahydropyran derivative.
Data Presentation (Hypothetical):
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde | I₂ (10) | DCM | Reflux | 6 | 85 | 90:10 |
| 2 | Cyclohexanecarboxaldehyde | I₂ (10) | DCM | Reflux | 8 | 78 | 85:15 |
| 3 | Benzaldehyde | InCl₃ (5) | DCM | rt | 12 | 88 | 92:8 |
Mandatory Visualizations
Logical Relationship in Electrophilic Cyclization
Caption: Logical flow of electrophilic cyclization.
Experimental Workflow for Prins Cyclization
Caption: Step-by-step workflow for a typical Prins cyclization experiment.
References
- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Iodine(III)-Mediated Cyclization Cascade of Diynes to Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
Application Notes and Protocols: 2,3-Dimethyl-5-hexen-3-ol as a Novel Fragrance Ingredient
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethyl-5-hexen-3-ol is a tertiary allylic alcohol with the molecular formula C8H16O.[1][2] While public domain data on its specific organoleptic properties are limited, its structural class suggests potential for a complex and unique fragrance profile. Tertiary vinyl carbinols are known to exhibit a range of aromatic characteristics, from earthy and green to herbaceous and floral. For instance, the structurally related amyl vinyl carbinol presents a distinctive earthy-green aroma with mushroom and lavender undertones. The parent compound, allyl alcohol, has a pungent, mustard-like scent.[3][4] This document provides a summary of the known chemical data for this compound and outlines detailed protocols for its comprehensive evaluation as a novel fragrance ingredient. The exploration of novel fragrance isomers is an active area of research and development, with new chemical entities often leading to unique and patentable scent profiles.[5]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, formulation, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 19550-90-4 | [1][2] |
| IUPAC Name | 2,3-dimethylhex-5-en-3-ol | [1] |
| Physical Description | Presumed to be a liquid at room temperature | Inferred |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis Protocol
Protocol 3.1: Synthesis of this compound via Grignard Reaction
Objective: To synthesize this compound by reacting a Grignard reagent with a suitable ketone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Allyl bromide
-
2-Butanone
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser with a drying tube, place the magnesium turnings.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
-
Add a few drops of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the allylmagnesium bromide.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of 2-butanone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-butanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
-
Workflow for Synthesis of this compound
References
Application Notes and Protocols for the Stereoselective Synthesis of 2,3-Dimethyl-5-hexen-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral molecules is of paramount importance in the fields of medicinal chemistry and drug development, as the stereochemistry of a molecule can significantly influence its biological activity, pharmacokinetic properties, and toxicity profile. 2,3-Dimethyl-5-hexen-3-ol is a chiral tertiary allylic alcohol that serves as a valuable building block in organic synthesis. Its stereodefined centers at the C2 and C3 positions make it an attractive precursor for the synthesis of complex natural products and pharmaceutical agents. This document provides detailed application notes and a protocol for the stereoselective synthesis of this compound, focusing on an asymmetric allylation approach to a prochiral ketone.
Overview of Stereoselective Strategies
The synthesis of this compound presents the challenge of controlling the stereochemistry at two adjacent stereocenters. Several strategies can be employed to achieve this, including:
-
Asymmetric addition of an allyl nucleophile to a ketone: This is a common and effective method where a prochiral ketone is reacted with an allyl organometallic reagent in the presence of a chiral catalyst or ligand. The catalyst creates a chiral environment, directing the nucleophilic attack to one face of the carbonyl group, thereby inducing enantioselectivity.
-
Diastereoselective addition to a chiral ketone: If one of the stereocenters is already present in the starting material, a diastereoselective addition can be performed to control the formation of the second stereocenter.
-
Enzymatic resolution: A racemic mixture of this compound can be resolved using enzymes that selectively react with one of the enantiomers, allowing for the separation of the desired stereoisomer.
This protocol will focus on the asymmetric allylation of 3-methyl-2-butanone using a chiral catalyst system, a method known for its potential to deliver high enantioselectivity and diastereoselectivity.
Data Presentation: Comparison of Stereoselective Methods
The following table summarizes representative quantitative data for different hypothetical stereoselective methods for the synthesis of this compound. This data is intended for comparative purposes to illustrate the potential efficacy of various approaches.
| Method | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer (%) | Yield (%) | Reference |
| Asymmetric Allylation | (R)-BINOL/Ti(OiPr)₄ | 95:5 | 98 | 85 | [Hypothetical] |
| Grignard Addition with Chiral Ligand | (-)-Sparteine | 80:20 | 92 | 78 | [Hypothetical] |
| Enzymatic Kinetic Resolution | Lipase B from Candida antarctica | N/A | >99 | <50 | [Hypothetical] |
| Diastereoselective Allylation of Chiral Ketone | N/A (Substrate Control) | 90:10 | N/A | 88 | [Hypothetical] |
Experimental Protocol: Asymmetric Allylation of 3-Methyl-2-butanone
This protocol describes a method for the enantioselective and diastereoselective synthesis of (2R,3S)-2,3-Dimethyl-5-hexen-3-ol via the asymmetric addition of allylmagnesium bromide to 3-methyl-2-butanone using a titanium-BINOL complex as the chiral catalyst.
Materials:
-
(R)-(+)-1,1'-Bi(2-naphthol) ((R)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
3-Methyl-2-butanone
-
Allylmagnesium bromide (1.0 M solution in diethyl ether)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon gas supply
-
Schlenk line and glassware
Procedure:
-
Catalyst Preparation:
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add (R)-BINOL (0.1 eq) and anhydrous toluene (20 mL).
-
Stir the solution at room temperature and add titanium(IV) isopropoxide (0.1 eq).
-
Stir the resulting mixture at room temperature for 1 hour to form the chiral titanium complex.
-
-
Asymmetric Allylation Reaction:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add 3-methyl-2-butanone (1.0 eq) dropwise to the cooled catalyst solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Slowly add allylmagnesium bromide (1.2 eq, 1.0 M in diethyl ether) to the reaction mixture via syringe over a period of 30 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 6 hours.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (30 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (2R,3S)-2,3-Dimethyl-5-hexen-3-ol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or GC analysis.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Synthetic Workflow for Asymmetric Allylation
Application Notes and Protocols: 2,3-Dimethyl-5-hexen-3-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of enantiomerically enriched 2,3-dimethyl-5-hexen-3-ol as a versatile chiral building block in organic synthesis. The protocols outlined below are representative methods for the asymmetric synthesis of this tertiary allylic alcohol and its subsequent application in the construction of complex molecular architectures relevant to drug discovery and natural product synthesis.
Introduction
Chiral tertiary alcohols are valuable structural motifs found in a wide array of biologically active molecules. The presence of a stereogenic quaternary center bearing a hydroxyl group can significantly influence the pharmacological properties of a compound. This compound, with its stereocenter at the C3 position and a terminal olefin, offers multiple points for synthetic diversification, making it an attractive starting material for the synthesis of novel chemical entities.
Key Structural Features and Synthetic Potential:
-
Chiral Tertiary Alcohol: Provides a key stereocenter that can direct the stereochemical outcome of subsequent reactions. The hydroxyl group can be used as a handle for further functionalization or as a directing group.
-
Terminal Olefin: Allows for a variety of chemical transformations, including oxidation, reduction, metathesis, and addition reactions, enabling the introduction of diverse functional groups.
-
Simple Aliphatic Backbone: Provides a non-aromatic scaffold that can be incorporated into lead compounds to improve physicochemical properties such as solubility and metabolic stability.
Asymmetric Synthesis of (S)-2,3-Dimethyl-5-hexen-3-ol
The enantioselective synthesis of this compound can be achieved through the asymmetric vinylation of a prochiral ketone. The following protocol describes a hypothetical method using a chiral catalyst to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Vinylation of 3-Methyl-2-butanone
This protocol is a representative example based on established methodologies for the asymmetric addition of vinyl nucleophiles to ketones.
Materials:
-
3-Methyl-2-butanone (isopropyl methyl ketone)
-
Vinylmagnesium bromide (1.0 M in THF)
-
(R,R)-N,N'-Dimethyl-1,2-diphenylethanediamine [(R,R)-DMDPEN]
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add anhydrous ZnCl₂ (1.1 equivalents) and dissolve in anhydrous THF.
-
Add (R,R)-DMDPEN (1.2 equivalents) to the solution and stir at room temperature for 1 hour to form the chiral ligand-metal complex.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (1.5 equivalents) to the cooled solution and stir for 30 minutes.
-
Add 3-methyl-2-butanone (1.0 equivalent) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the enantiomerically enriched (S)-2,3-dimethyl-5-hexen-3-ol.
Data Presentation: Hypothetical Results of Asymmetric Vinylation
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 5 | -78 | 12 | 85 | 92 |
| 2 | 5 | -40 | 8 | 88 | 85 |
| 3 | 10 | -78 | 10 | 91 | 95 |
| 4 | 10 | -20 | 6 | 90 | 78 |
Logical Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-2,3-dimethyl-5-hexen-3-ol.
Application in the Synthesis of Chiral Tetrahydrofurans
The terminal olefin of this compound can be oxidatively cleaved to an aldehyde, which can then undergo intramolecular cyclization to form a substituted tetrahydrofuran, a common scaffold in natural products and pharmaceuticals.
Experimental Protocol: Oxidative Cyclization to a Dihydrofuran Intermediate
This protocol outlines a hypothetical two-step sequence involving ozonolysis followed by an intramolecular reaction.
Materials:
-
(S)-2,3-Dimethyl-5-hexen-3-ol
-
Dichloromethane (DCM), anhydrous
-
Ozone (O₃)
-
Dimethyl sulfide (DMS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-2,3-dimethyl-5-hexen-3-ol (1.0 equivalent) in anhydrous DCM and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with argon to remove excess ozone.
-
Add dimethyl sulfide (2.0 equivalents) and allow the mixture to warm to room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude hydroxy-aldehyde.
-
Dissolve the crude intermediate in anhydrous DCM and add a catalytic amount of p-TsOH (0.1 equivalents).
-
Stir at room temperature and monitor the formation of the cyclic product by GC-MS.
-
Upon completion, quench with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the chiral dihydrofuran product.
Data Presentation: Hypothetical Results of Oxidative Cyclization
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| Ozonolysis | O₃, DMS | -78 to RT | 12 | 95 (crude) | N/A |
| Cyclization | p-TsOH | RT | 4 | 88 | 95:5 |
Logical Workflow for Dihydrofuran Synthesis
Caption: Workflow for the synthesis of a chiral dihydrofuran derivative.
Further Synthetic Applications
The chiral nature and bifunctionality of this compound open up numerous possibilities for its use in drug development and complex molecule synthesis:
-
Asymmetric Epoxidation: The terminal alkene can undergo Sharpless asymmetric epoxidation to introduce another stereocenter with high control, leading to valuable epoxy-alcohol intermediates.
-
Ring-Closing Metathesis (RCM): After esterification of the hydroxyl group with an acrylic acid derivative, RCM can be employed to construct chiral cyclic ethers or lactones.
-
Hydroboration-Oxidation: This reaction would lead to a chiral diol, which could be a precursor for chiral ligands or other complex structures.
-
Heck and Suzuki Couplings: The vinyl group can participate in palladium-catalyzed cross-coupling reactions to introduce aryl or other unsaturated moieties.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Organometallic reagents such as vinylmagnesium bromide are highly reactive and should be handled with care under an inert atmosphere.
-
Ozone is toxic and should be handled with appropriate safety measures.
These notes and protocols are intended to serve as a guide for the potential applications of this compound as a chiral building block. The experimental conditions may require optimization for specific substrates and scales.
Application of 2,3-Dimethyl-5-hexen-3-ol in Asymmetric Catalysis: A Hypothetical Exploration
Absence of direct literature on the use of 2,3-Dimethyl-5-hexen-3-ol in asymmetric catalysis prevents the creation of application notes based on existing experimental data. The following content is a theoretical exploration of its potential applications based on its chemical structure and general principles of asymmetric catalysis.
This compound, a chiral tertiary allylic alcohol, possesses structural features that suggest its potential utility in asymmetric catalysis, primarily as a chiral auxiliary or a precursor to chiral ligands. Its stereogenic center, bearing a hydroxyl group, can be exploited to induce stereoselectivity in chemical transformations. This document outlines hypothetical application notes and protocols for its use, aimed at researchers, scientists, and drug development professionals.
Hypothetical Application Notes
As a Chiral Auxiliary in Diastereoselective Reactions
The hydroxyl group of this compound can be tethered to a prochiral substrate, forming a chiral derivative. The steric bulk and conformational rigidity imposed by the auxiliary can then direct the approach of a reagent to one face of the substrate, leading to a diastereoselective reaction.
Potential Applications:
-
Asymmetric Aldol Reactions: The auxiliary can be attached to a ketone or an aldehyde to form a chiral enolate or enamine, which can then react with an aldehyde to yield a chiral aldol product with high diastereoselectivity.
-
Asymmetric Diels-Alder Reactions: Acrylate or other dienophile moieties can be esterified with this compound. The resulting chiral dienophile can then undergo a Diels-Alder reaction with a diene to produce a chiral cycloadduct.
-
Asymmetric Alkylation: The auxiliary can be used to control the stereoselective alkylation of enolates derived from carboxylic acid esters or amides.
Workflow for Chiral Auxiliary Application:
Caption: Workflow for the use of this compound as a chiral auxiliary.
As a Precursor to Chiral Ligands
The vinyl group of this compound offers a handle for further functionalization to synthesize novel chiral ligands for transition metal-catalyzed asymmetric reactions.
Potential Ligand Synthesis Strategies:
-
Hydroformylation/Hydrocyanation: Introduction of a formyl or cyano group, followed by conversion to a phosphine or amine, can lead to P- or N-containing chiral ligands.
-
Heck Reaction: Arylation of the double bond can introduce aromatic moieties that can be further functionalized.
-
Epoxidation and Ring-Opening: Asymmetric epoxidation of the double bond followed by regioselective ring-opening can generate chiral diols or amino alcohols, which are valuable ligand scaffolds.
Workflow for Chiral Ligand Synthesis:
Caption: Proposed pathway for synthesizing chiral ligands from this compound.
Hypothetical Experimental Protocols
Protocol 1: Diastereoselective Alkylation of an Ester using this compound as a Chiral Auxiliary
This protocol describes a hypothetical procedure for the diastereoselective alkylation of a propionate ester.
Materials:
-
(R)- or (S)-2,3-Dimethyl-5-hexen-3-ol
-
Propionyl chloride
-
Pyridine
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride
-
Magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
Esterification: To a solution of this compound (1.0 equiv.) and pyridine (1.2 equiv.) in anhydrous diethyl ether at 0 °C, add propionyl chloride (1.1 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench with water, extract with diethyl ether, wash with brine, and dry over magnesium sulfate. Purify by column chromatography to obtain the chiral propionate ester.
-
Enolate Formation and Alkylation: To a solution of the chiral ester (1.0 equiv.) in anhydrous THF at -78 °C, add freshly prepared LDA (1.1 equiv.) dropwise. Stir for 1 hour at -78 °C. Add benzyl bromide (1.2 equiv.) and continue stirring for 4 hours at -78 °C.
-
Workup and Analysis: Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether. Dry the combined organic layers over magnesium sulfate and concentrate in vacuo. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the crude product.
-
Auxiliary Cleavage: The alkylated ester can be hydrolyzed (e.g., using LiOH in THF/water) to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
Data Presentation (Hypothetical):
| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | 90:10 | 85 |
| 2 | Methyl iodide | 85:15 | 92 |
| 3 | Allyl bromide | 88:12 | 80 |
Protocol 2: Synthesis of a Chiral Phosphine Ligand Precursor
This protocol outlines a hypothetical synthesis of a chiral diol from this compound, which can be a precursor to a phosphine ligand.
Materials:
-
(R)- or (S)-2,3-Dimethyl-5-hexen-3-ol
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
Procedure:
-
Asymmetric Dihydroxylation: To a stirred mixture of AD-mix-β (or AD-mix-α) and methanesulfonamide in tert-butanol and water (1:1) at room temperature, add this compound (1.0 equiv.). Stir the reaction vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification and Analysis: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the chiral triol. The enantiomeric excess (ee) can be determined by chiral HPLC analysis after derivatization.
Data Presentation (Hypothetical):
| Entry | Reagent | Enantiomeric Excess (ee) (%) | Yield (%) |
| 1 | AD-mix-β | 95 | 88 |
| 2 | AD-mix-α | 94 | 85 |
Disclaimer: The protocols and data presented are hypothetical and intended for illustrative purposes only. Experimental validation is required to establish the actual feasibility, efficacy, and optimal conditions for these proposed applications. Researchers should exercise standard laboratory safety precautions when handling all chemicals.
"potential pharmaceutical applications of 2,3-Dimethyl-5-hexen-3-ol derivatives"
Application Notes and Protocols for 2,3-Dimethyl-5-hexen-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential pharmaceutical applications of this compound and its derivatives, based on the known biological activities of structurally related tertiary allylic alcohols and terpenoids. The protocols outlined below are generalized methodologies for assessing these potential activities.
Potential Pharmaceutical Applications
While direct studies on the pharmaceutical applications of this compound are limited, the structural motif of a tertiary allylic alcohol is present in various bioactive natural products. Based on analogy to similar compounds, such as lavandulol and other terpenoids, derivatives of this compound are proposed to have potential applications in the following areas:
-
Anticancer Activity: Many terpenoids and unsaturated alcohols have demonstrated cytotoxic effects against various cancer cell lines. The reactive allylic alcohol moiety could potentially interact with cellular macromolecules, leading to apoptosis or cell cycle arrest.
-
Neuroprotective Effects: Certain alcohols, including aromatic and terpenoid alcohols, have shown neuroprotective properties against oxidative stress-induced neuronal cell death. Derivatives of this compound may act as antioxidants or modulators of signaling pathways involved in neuronal survival.
Quantitative Data Summary
The following tables present hypothetical quantitative data for a representative derivative, "Derivative A," to illustrate the expected format for reporting biological activity. This data is not based on experimental results for this compound derivatives but is representative of values seen for structurally similar bioactive compounds.
Table 1: Anticancer Activity of Derivative A (Hypothetical Data)
| Cancer Cell Line | Assay Type | IC50 (µM) |
| Pancreatic (Panc-1) | MTT Assay | 15.5 |
| Breast (MCF-7) | MTT Assay | 25.2 |
| Lung (A549) | MTT Assay | 38.7 |
| Colon (HCT116) | MTT Assay | 21.9 |
Table 2: Neuroprotective Activity of Derivative A (Hypothetical Data)
| Neurotoxicity Model | Assay Type | EC50 (µM) |
| Glutamate-induced toxicity in HT22 cells | Cell Viability | 8.3 |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | ROS Scavenging | 12.1 |
Experimental Protocols
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the Grignard reaction.
Protocol: Grignard Synthesis of a this compound Derivative
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of an appropriate alkyl or aryl halide (e.g., bromobenzene for a phenyl derivative) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring.
-
The reaction is initiated by gentle heating. Once initiated, the addition is continued at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
In a separate flame-dried flask, dissolve 3-methyl-5-hexen-2-one in anhydrous diethyl ether or THF.
-
Cool the ketone solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the stirred ketone solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound derivative.
-
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., Panc-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test derivative in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Neuroprotective Activity Assessment
This protocol describes a method to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in a neuronal cell line.
Protocol: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
-
Cell Seeding:
-
Seed neuronal cells (e.g., HT22 or SH-SY5Y) in a 96-well plate at an appropriate density in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Pre-treatment:
-
Prepare serial dilutions of the test derivative in the culture medium.
-
Remove the medium and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the cells with the test compound for 1-2 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a stock solution of glutamate in sterile water or PBS.
-
Add glutamate to the wells to a final concentration known to induce significant cell death (e.g., 5 mM for HT22 cells). Include a control group with no glutamate and a group with glutamate but no test compound.
-
Incubate the plate for 24 hours.
-
-
Assessment of Cell Viability:
-
Assess cell viability using the MTT assay as described in section 3.2 or another suitable viability assay (e.g., LDH release assay for membrane integrity).
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the glutamate-only treated cells.
-
Determine the EC50 value (the concentration of the compound that provides 50% of the maximum neuroprotective effect).
-
Visualization of Pathways and Workflows
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates a hypothetical signaling pathway through which a this compound derivative might induce apoptosis in cancer cells.
Caption: Proposed apoptotic signaling pathway for a this compound derivative.
Experimental Workflow for Anticancer Drug Screening
The diagram below outlines the general workflow for screening potential anticancer compounds.
Caption: General experimental workflow for anticancer screening.
Logical Relationship for Neuroprotection
This diagram illustrates the logical flow of events in the proposed neuroprotective action of a this compound derivative.
Caption: Logical flow of the proposed neuroprotective mechanism.
Troubleshooting & Optimization
"preventing dehydration of 2,3-Dimethyl-5-hexen-3-ol during workup"
Technical Support Center: Organic Synthesis Division
Topic: Preventing Dehydration of 2,3-Dimethyl-5-hexen-3-ol During Workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding the instability of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to dehydration during workup?
A1: this compound is a tertiary allylic alcohol. Tertiary alcohols are susceptible to dehydration, especially under acidic conditions, because they can form a stable tertiary carbocation intermediate.[1][2] The dehydration process is an elimination reaction (typically E1 mechanism) where the hydroxyl group (-OH) and a hydrogen atom from an adjacent carbon are removed to form an alkene and water.[1][3][4][5]
Q2: What are the primary products of this compound dehydration?
A2: The dehydration of this compound can lead to a mixture of isomeric dienes. The major products are typically the most substituted and therefore most stable alkenes, in accordance with Zaitsev's rule. Possible products include 2,3-dimethyl-1,3-hexadiene and 2,3-dimethyl-2,4-hexadiene.
Q3: What specific workup conditions should I avoid to prevent dehydration?
A3: To prevent the dehydration of this compound, you should strictly avoid:
-
Acidic Quenches: Avoid quenching your reaction with acidic solutions (e.g., HCl, H₂SO₄, NH₄Cl). Even mildly acidic water can promote dehydration.
-
High Temperatures: Avoid heating the reaction mixture during or after the quench. All workup steps should be performed at or below room temperature, preferably at 0 °C.
-
Prolonged Exposure to Solvents: Minimize the time the product is in solution, as this can provide opportunities for side reactions.
-
Acidic Drying Agents: Do not use acidic drying agents. Opt for neutral alternatives like anhydrous Na₂SO₄ or MgSO₄.
Q4: How can I detect if dehydration has occurred?
A4: Dehydration can be detected by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals in the alkene region (typically 5-7 ppm for ¹H NMR) and the disappearance or reduction of the alcohol's characteristic -OH peak.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The presence of one or more new peaks with a lower retention time and a molecular weight corresponding to the dehydrated product (C₈H₁₄, MW: 110.20 g/mol ), compared to the starting alcohol (C₈H₁₆O, MW: 128.21 g/mol ).[6]
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3200-3600 cm⁻¹) and the appearance of C=C stretching peaks (around 1600-1680 cm⁻¹).
Troubleshooting Guide
This guide addresses the common problem of product loss due to dehydration and provides solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound and presence of unknown alkene impurities. | 1. Acidic Workup Conditions: The reaction was quenched with an acidic solution, or residual acid catalyst was present. | 1. Use a Basic or Neutral Quench: Quench the reaction mixture by slowly adding it to a cold (0 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution with vigorous stirring. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8). |
| 2. High Temperature During Workup: The workup was performed at room temperature or with heating. | 2. Maintain Low Temperatures: Perform all workup steps (quench, extractions, washes) in an ice bath to minimize the rate of the dehydration reaction. | |
| 3. Inappropriate Purification Method: Purification via distillation at atmospheric pressure or chromatography on acidic silica gel. | 3. Mild Purification: If distillation is necessary, perform it under reduced pressure to lower the boiling point. For column chromatography, use deactivated or neutral silica gel (pre-treated with a triethylamine/hexane mixture) or neutral alumina. |
Experimental Protocols
Recommended Mild Workup Protocol to Prevent Dehydration
This protocol is designed to isolate this compound while minimizing the risk of acid-catalyzed dehydration.
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C in an ice bath.
-
Reaction Quench: Slowly add the crude reaction mixture to the cold NaHCO₃ solution with vigorous stirring. Monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with:
-
Saturated aqueous NaHCO₃ solution.
-
Brine (saturated aqueous NaCl solution) to aid in the removal of water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator, ensuring the water bath temperature does not exceed 30-35 °C.
-
Purification (if necessary):
-
Vacuum Distillation: Purify the crude product by distillation under reduced pressure.
-
Column Chromatography: Use a column packed with neutral or deactivated silica gel.
-
Data Presentation: Comparison of Workup Conditions
| Parameter | Standard (Harsh) Workup | Recommended (Mild) Workup |
| Quenching Agent | Dilute HCl or NH₄Cl (aq) | Saturated NaHCO₃ (aq) or Na₂CO₃ (aq) |
| Temperature | Room Temperature (~25 °C) or higher | 0 °C |
| pH of Aqueous Layer | Acidic (< 7) | Neutral to slightly basic (7-8) |
| Drying Agent | Any | Anhydrous Na₂SO₄ or MgSO₄ |
| Expected Outcome | Significant dehydration, mixture of products | Minimized dehydration, higher yield of desired alcohol |
Visualizations
Logical Workflow for Workup of this compound
Caption: Decision workflow for preventing alcohol dehydration during workup.
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. study.com [study.com]
- 5. Acid & Base Catalyzed Dehydration of Alcohol | AESL [aakash.ac.in]
- 6. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
"challenges in the scale-up synthesis of 2,3-Dimethyl-5-hexen-3-ol"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 2,3-Dimethyl-5-hexen-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the Grignard reaction of allylmagnesium bromide with 3-methyl-2-butanone, providing potential causes and recommended actions in a question-and-answer format.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Grignard Reagent: Moisture or oxygen in the reaction setup can quench the Grignard reagent. 2. Poor Quality Magnesium: The surface of the magnesium turnings may be oxidized. 3. Initiation Failure: The Grignard reaction may not have initiated. | 1. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., dry nitrogen or argon). Use anhydrous solvents. 2. Use fresh, high-quality magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Gentle heating or the addition of a small amount of pre-formed Grignard reagent can help initiate the reaction. |
| Low Yield | 1. Side Reactions: Wurtz coupling of the allyl bromide, enolization of the ketone, and formation of byproducts can reduce the yield. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Loss during Workup: Emulsion formation during aqueous workup can lead to product loss. | 1. Add the allyl bromide slowly to the magnesium suspension to minimize coupling. Add the ketone solution dropwise to the Grignard reagent at a low temperature (0-5 °C) to reduce enolization. 2. Monitor the reaction by TLC to ensure completion. If the reaction is sluggish, allow it to stir for a longer period or warm slightly. 3. Use a saturated solution of ammonium chloride for quenching. If an emulsion forms, add a small amount of brine to help break it. |
| Presence of Impurities | 1. Unreacted Starting Materials: Incomplete reaction. 2. Hexa-1,5-diene: From Wurtz coupling of allyl bromide. 3. 3-Methyl-2-butanone: Unreacted starting material. 4. Isomeric Alcohols: Potential for rearrangement of the allyl Grignard reagent. | 1. Ensure the Grignard reagent is in slight excess. 2. This byproduct is volatile and can often be removed during solvent evaporation or purification. 3. Can be removed by careful fractional distillation. 4. While less common with allylmagnesium bromide, it's a possibility. Purification by fractional distillation or chromatography may be necessary. |
| Runaway Reaction | 1. Exothermic Reaction: The Grignard reaction is highly exothermic. 2. Rapid Addition of Reagents: Adding the allyl bromide or ketone too quickly can lead to a rapid increase in temperature. | 1. Use a well-controlled cooling bath (e.g., ice-water or dry ice-acetone) to maintain the desired reaction temperature. 2. Add reagents dropwise using an addition funnel to control the rate of reaction and heat generation. Monitor the internal temperature closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful scale-up of the this compound synthesis?
A1: The most critical factor is the rigorous exclusion of moisture and oxygen from the reaction system. Grignard reagents are extremely sensitive to protic sources and will be rapidly quenched, leading to a significant drop in yield or complete reaction failure. On a larger scale, ensuring a completely inert atmosphere and using anhydrous solvents and reagents is paramount.
Q2: How can I be sure that my Grignard reagent has formed and is active?
A2: Visual cues for Grignard reagent formation include the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution. To confirm its activity and determine its concentration, a titration method can be used. A common method involves titrating an aliquot of the Grignard solution against a known concentration of a non-nucleophilic base, such as sec-butanol, using an indicator like 1,10-phenanthroline.
Q3: What are the primary side reactions to be aware of in this synthesis?
A3: The main side reactions are:
-
Wurtz Coupling: The reaction of allyl bromide with the Grignard reagent or magnesium to form hexa-1,5-diene. This can be minimized by slow addition of the allyl bromide and using a slight excess of magnesium.
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 3-methyl-2-butanone. This regenerates the ketone upon workup and reduces the yield of the desired alcohol. Low reaction temperatures and slow addition of the ketone help to minimize this.
Q4: What is the best method for purifying the final product?
A4: Due to the relatively low boiling point of this compound and potential for azeotrope formation with water, fractional distillation under reduced pressure is the recommended method for purification on a larger scale. For smaller scales or for achieving very high purity, column chromatography on silica gel can be employed.
Data Presentation
Table 1: Reactant Quantities and Reaction Parameters
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Amount (for 0.5 mol scale) | Density (g/mL) | Volume (mL) |
| Magnesium Turnings | 24.31 | 1.1 | 13.4 g | - | - |
| Allyl Bromide | 120.98 | 1.0 | 60.5 g | 1.398 | 43.3 |
| 3-Methyl-2-butanone | 86.13 | 1.0 | 43.1 g | 0.812 | 53.1 |
| Anhydrous Diethyl Ether | 74.12 | - | ~500 mL | 0.713 | - |
Table 2: Expected Yields and Purity
| Parameter | Expected Value | Notes |
| Theoretical Yield | 64.1 g (for 0.5 mol scale) | Based on the limiting reagent (allyl bromide). |
| Typical Experimental Yield | 70-85% | Highly dependent on reaction conditions and scale. |
| Purity after Distillation | >95% | Purity can be assessed by GC-MS or NMR. |
Experimental Protocols
Protocol 1: Preparation of Allylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of dry nitrogen and allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.1 eq) in the flask. Add a single crystal of iodine. The purple color of the iodine will fade as it reacts with the magnesium surface, indicating activation.
-
Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium. Dissolve allyl bromide (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
-
Initiation: Add a small portion of the allyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming with a water bath may be necessary.
-
Grignard Formation: Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy, greyish color.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether in the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. This will form a white precipitate of magnesium salts.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation at low temperature and pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting the synthesis.
Technical Support Center: Minimizing Impurities in the Synthesis of Tertiary Allylic Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tertiary allylic alcohols, particularly via Grignard reactions with α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of tertiary allylic alcohols via Grignard reaction?
A1: The primary impurities encountered are typically 1,4-addition products (saturated ketones), unreacted starting material (enones), and byproducts from Wurtz coupling. The formation of these impurities is highly dependent on reaction conditions.
Q2: How does the choice of Grignard reagent and substrate affect the purity of the tertiary allylic alcohol?
A2: The structure of both the Grignard reagent and the α,β-unsaturated ketone significantly influences the ratio of 1,2-addition (desired product) to 1,4-addition (impurity). Sterically hindered ketones and bulky Grignard reagents tend to favor the desired 1,2-addition.
Q3: What is the role of the solvent in minimizing impurities?
A3: The choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) are commonly used. 2-MeTHF has been shown to suppress Wurtz coupling byproducts more effectively than THF in certain reactions.[1] Solvents must be anhydrous and oxygen-free to prevent quenching of the Grignard reagent.[2]
Q4: Can additives be used to improve the selectivity for the desired tertiary allylic alcohol?
A4: Yes, the use of cerium(III) chloride (CeCl₃) can significantly enhance 1,2-selectivity in reactions that are otherwise prone to 1,4-addition.[3] This is often referred to as the Luche reduction when used with sodium borohydride, but the principle of enhancing carbonyl reactivity applies to Grignard additions as well.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of tertiary allylic alcohols.
Problem 1: Low yield of the desired tertiary allylic alcohol with significant unreacted starting material.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Magnesium: | Use fresh, shiny magnesium turnings. If the reaction is difficult to initiate, activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] |
| Wet or Impure Reagents/Solvent: | Ensure all glassware is rigorously dried. Use anhydrous, oxygen-free ethereal solvents.[2] Reagents should be free of water and oxygen. Consider drying additives like LiCl under vacuum with heat.[2] |
| Insufficient Grignard Reagent: | Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct stoichiometry is used. |
| Low Reaction Temperature: | While low temperatures often favor 1,2-addition, excessively low temperatures may slow the reaction rate significantly. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal balance. |
Problem 2: Significant formation of the 1,4-addition byproduct (saturated ketone).
| Possible Cause | Troubleshooting Suggestion |
| High Reaction Temperature: | Maintain a low reaction temperature, typically -78 °C, during the addition of the Grignard reagent to the enone.[3] |
| "Soft" Grignard Reagent Characteristics: | The use of copper(I) salts can favor 1,4-addition. Ensure your reaction is free from copper contamination if 1,2-addition is the desired outcome.[3] |
| Reaction Kinetics: | The 1,2-addition is often kinetically favored at lower temperatures, while the 1,4-addition can be the thermodynamic product. Running the reaction at a low temperature for a sufficient duration is key. |
| Lack of Chelation Control: | For substrates where chelation can direct the nucleophilic attack, the choice of solvent can be crucial. In some cases, the addition of CeCl₃ can promote 1,2-addition.[3] |
Problem 3: Presence of Wurtz coupling byproducts.
| Possible Cause | Troubleshooting Suggestion |
| High Local Concentration of Alkyl Halide: | During the formation of the Grignard reagent, add the alkyl halide slowly to the magnesium turnings to minimize the coupling of two alkyl groups.[3] |
| Solvent Effects: | Consider using 2-MeTHF as a solvent, as it has been shown to suppress the formation of Wurtz byproducts compared to THF.[1] |
Quantitative Data Summary
The following table summarizes the influence of various reaction parameters on the product distribution in the synthesis of tertiary allylic alcohols.
| Parameter | Condition | Effect on 1,2-Addition (Desired Product) | Effect on 1,4-Addition (Impurity) |
| Temperature | Low (-78 °C) | Favored | Disfavored |
| High (Room Temp.) | Disfavored | Favored | |
| Additive | CeCl₃ | Enhanced Selectivity | Suppressed |
| Cu(I) Salts | Disfavored | Favored | |
| Solvent | THF | Standard | Varies with substrate |
| 2-MeTHF | Can improve selectivity and reduce byproducts | Varies with substrate |
Experimental Protocols
Protocol: Synthesis of a Tertiary Allylic Alcohol via Grignard Reaction with an α,β-Unsaturated Ketone
Objective: To synthesize a tertiary allylic alcohol with high purity by minimizing the formation of the 1,4-addition byproduct.
Materials:
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Magnesium turnings
-
Iodine crystal (for activation)
-
Alkyl or aryl halide
-
α,β-Unsaturated ketone
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Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware (three-neck flask, dropping funnel, condenser, etc.)
-
Dry ice/acetone bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Add magnesium turnings to the flask.
-
Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF.
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Add a small amount of the halide solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to the α,β-Unsaturated Ketone:
-
In a separate flame-dried flask, dissolve the α,β-unsaturated ketone in anhydrous diethyl ether or THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.[3]
-
Slowly add the prepared Grignard reagent to the ketone solution dropwise via a cannula or dropping funnel over 30 minutes.[3]
-
Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.[3]
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution at -78 °C.[3]
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the pure tertiary allylic alcohol.
-
Visual Guides
Caption: General workflow for synthesizing tertiary allylic alcohols.
Caption: Troubleshooting decision tree for impurity identification.
References
"troubleshooting low yield in the synthesis of 2,3-Dimethyl-5-hexen-3-ol"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 2,3-Dimethyl-5-hexen-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory synthesis for this compound is the Grignard reaction. This involves the nucleophilic addition of an allylmagnesium halide (typically allylmagnesium bromide) to methyl isopropyl ketone (3-methyl-2-butanone).[1][2][3]
Q2: My Grignard reaction for this compound is consistently resulting in a low yield. What are the most common reasons for this?
Low yields in this Grignard synthesis are frequently due to a few key factors:
-
Presence of Moisture: Grignard reagents are highly sensitive to water and protic solvents (like alcohols), which will quench the reagent.[4]
-
Poor Quality of Reagents: The magnesium turnings may be oxidized, and the solvent must be anhydrous.
-
Side Reactions: Several side reactions can compete with the desired alcohol formation, such as enolization of the ketone and Wurtz coupling of the Grignard reagent.[4]
-
Improper Reaction Temperature: The reaction temperature can significantly influence the prevalence of side reactions.[4]
-
Inefficient Work-up: Improper quenching and extraction techniques can lead to product loss.[4]
Q3: How can I tell if my Grignard reagent has formed successfully?
Successful formation of the Grignard reagent is often indicated by a few observations. The reaction mixture may become cloudy and you might see some bubbling. As the reaction proceeds and the magnesium is consumed, the solution may become clearer.
Troubleshooting Guide
Issue 1: The reaction fails to initiate.
Q: I've combined my allyl bromide and magnesium turnings in ether, but the reaction won't start. What should I do?
A: Failure to initiate is a common issue. Here are several troubleshooting steps:
-
Activate the Magnesium: If the magnesium turnings appear dull, they can be activated by gently crushing them to expose a fresh surface. A small crystal of iodine or a few drops of 1,2-dibromoethane can also be added to initiate the reaction.[4]
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried before use to remove any trace amounts of water.[4] The solvent (diethyl ether or THF) must be anhydrous.
-
Local Heating: Gently warming a small spot of the reaction flask with a heat gun can sometimes provide the activation energy needed to start the reaction.
Issue 2: Low yield with recovery of starting material (methyl isopropyl ketone).
Q: After work-up, I've recovered a significant amount of my starting ketone. Why didn't it react?
A: This indicates that the Grignard reagent was either not present in sufficient quantity or was unable to react with the ketone.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-protons on the methyl isopropyl ketone, forming an enolate. This is more likely with sterically hindered ketones.[3][4] To minimize this, add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[4]
-
Insufficient Grignard Reagent: Your Grignard reagent may have been quenched by moisture or atmospheric water. Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Formation of significant byproducts.
Q: I have a low yield of my desired alcohol, but I've isolated other compounds. What could they be?
A: Several side reactions can lead to the formation of byproducts:
-
Wurtz Coupling Product (1,5-Hexadiene): The allylmagnesium bromide can couple with unreacted allyl bromide. To avoid this, ensure a moderate reaction temperature and efficient stirring during the formation of the Grignard reagent.[4]
-
Reduction Product (2,3-Dimethyl-5-hexen-2-ol): With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[4]
-
Products from Reaction with CO2: If the reaction is not properly protected from the air, the Grignard reagent can react with carbon dioxide to form a carboxylic acid after workup.
Data Presentation
Table 1: Recommended Reaction Conditions for the Synthesis of this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | ||
| Grignard Formation | Gentle reflux | To ensure a steady reaction rate without excessive side reactions. |
| Ketone Addition | 0 °C initially, then warm to room temperature | To control the initial exothermic reaction and then allow the reaction to go to completion.[4] |
| Solvent | Anhydrous Diethyl Ether or THF | Grignard reagents are stable in these aprotic, non-polar solvents. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the Grignard reagent from reacting with atmospheric moisture and CO2. |
| Work-up Solution | Saturated aqueous ammonium chloride | To quench the reaction and protonate the alkoxide intermediate without causing unwanted side reactions.[4] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Grignard Reaction
1. Preparation of the Grignard Reagent (Allylmagnesium Bromide):
- Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Add fresh magnesium turnings to the flask.
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.
- Add a small amount of the allyl bromide solution to the magnesium. If the reaction does not start, add a small iodine crystal.
- Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
2. Reaction with Methyl Isopropyl Ketone:
- Cool the Grignard reagent solution in an ice bath.
- Prepare a solution of methyl isopropyl ketone in anhydrous diethyl ether in the dropping funnel.
- Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional hour.
3. Work-up and Purification:
- Cool the reaction mixture in an ice bath.
- Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[4]
- Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude this compound by distillation.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
References
"removing unreacted starting materials from 2,3-Dimethyl-5-hexen-3-ol"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from the synthesis of 2,3-Dimethyl-5-hexen-3-ol, a tertiary alcohol typically synthesized via a Grignard reaction between an isopropyl Grignard reagent and methyl vinyl ketone.
Troubleshooting Guide
Problem: Low Yield or Presence of Multiple Spots on TLC After Work-up
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate after the reaction work-up indicates an incomplete reaction or the formation of side products. This guide will help you identify and resolve common issues.
dot
Caption: Troubleshooting logic for identifying and addressing impurities in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: How can I remove unreacted methyl vinyl ketone from my product?
A1: Unreacted methyl vinyl ketone can be removed by fractional distillation. Due to the significant difference in boiling points between methyl vinyl ketone and this compound, a carefully performed fractional distillation should effectively separate the two compounds.
Q2: What is the best way to remove residual Grignard reagent and magnesium salts?
A2: The unreacted Grignard reagent is typically "quenched" by the slow addition of the reaction mixture to a cold aqueous acid solution (e.g., dilute HCl or H₂SO₄) or a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide product and converts the unreacted Grignard reagent into gaseous propane and water-soluble magnesium salts. Subsequent extraction with an organic solvent (like diethyl ether or ethyl acetate) followed by washing the organic layer with brine will remove the magnesium salts.
Q3: I see a byproduct with a similar polarity to my product on the TLC plate. What could it be and how can I remove it?
A3: A common byproduct in the Grignard reaction with α,β-unsaturated ketones like methyl vinyl ketone is the 1,4-conjugate addition product. In this case, it would be 4,5-dimethyl-2-hexanone. Since this ketone will have a different boiling point from your tertiary alcohol product, careful fractional distillation is the recommended method for separation.
Q4: How can I monitor the purity of my product during purification?
A4: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude reaction mixture, the organic extract, and fractions from your distillation on a TLC plate, you can visualize the separation of your desired product from starting materials and byproducts. Gas Chromatography (GC) can also be used for a more quantitative assessment of purity.
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility |
| Starting Material | ||||
| Methyl Vinyl Ketone | C₄H₆O | 70.09 | 81.4 | Soluble in water and polar organic solvents. |
| Isopropylmagnesium Bromide | C₃H₇BrMg | 147.30 | (Typically used as a solution) | Reacts violently with water. Soluble in ethers. |
| Product | ||||
| This compound | C₈H₁₆O | 128.21 | ~150-160 (Estimated) | Likely sparingly soluble in water, soluble in organic solvents. |
Experimental Protocols
Protocol 1: Quenching and Aqueous Work-up
This protocol is designed to neutralize unreacted Grignard reagent and separate the crude product from water-soluble impurities.
dot
Caption: Experimental workflow for the quenching and extraction of the crude product.
Methodology:
-
Prepare a beaker with a stirred, cold (0 °C) saturated aqueous solution of ammonium chloride (NH₄Cl). The volume should be roughly equal to the volume of the reaction mixture.
-
Slowly and carefully, with continuous stirring, add the Grignard reaction mixture to the cold NH₄Cl solution. The addition should be dropwise to control the exothermic reaction.
-
Once the addition is complete, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent).
-
Separate the organic layer. Repeat the extraction of the aqueous layer two more times with fresh diethyl ether.
-
Combine all the organic extracts.
-
Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of the crude product to remove unreacted starting materials and byproducts.
Methodology:
-
Set up a fractional distillation apparatus. A short Vigreux column is recommended.
-
Transfer the crude this compound to the distillation flask. Add a few boiling chips.
-
Slowly heat the distillation flask.
-
Collect the first fraction, which will primarily be any remaining low-boiling solvent and unreacted methyl vinyl ketone (boiling point ~81 °C).
-
As the temperature of the distillate begins to rise, change the receiving flask.
-
Collect the fraction that distills at a stable temperature, which should be the desired this compound (estimated boiling point ~150-160 °C).
-
Monitor the purity of the collected fractions using TLC or GC.
-
Stop the distillation before the flask goes to dryness.
Validation & Comparative
A Comparative Analysis of 2,3-Dimethyl-5-hexen-3-ol and Its Isomers via NMR Spectroscopy
A definitive guide for researchers and drug development professionals on the nuanced NMR spectral differences between 2,3-Dimethyl-5-hexen-3-ol and its structural isomers. This document provides a comparative analysis of their ¹H and ¹³C NMR spectra, supported by detailed experimental protocols and structural elucidations.
Introduction
This compound is a tertiary alcohol with a terminal double bond, a structure that gives rise to several constitutional isomers with the same molecular formula (C₈H₁₆O). The subtle variations in the arrangement of methyl groups and the position of the hydroxyl group and the double bond lead to distinct chemical environments for the constituent protons and carbon atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously distinguishing between these isomers. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectral data for this compound and its key isomers: 2,2-Dimethyl-5-hexen-3-ol, 2,5-Dimethyl-5-hexen-3-ol, and 2,3-Dimethyl-5-hexen-2-ol. Understanding these spectral differences is crucial for synthetic chemists, quality control analysts, and researchers in drug discovery and development for accurate identification and characterization of these compounds.
Experimental Protocols
A standardized protocol is essential for the reproducible acquisition of high-quality NMR spectra. The following outlines a general methodology for the ¹H and ¹³C NMR analysis of the aforementioned alkenols.
Sample Preparation:
-
Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer
-
Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Spectral Width: 16 ppm
-
Data Processing: Fourier transformation was applied to the free induction decay (FID) signal, followed by phase and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).
¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer
-
Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: 220 ppm
-
Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the CDCl₃ solvent signal (δ = 77.16 ppm).
NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its isomers. The distinct chemical shifts, multiplicities, and coupling constants are direct consequences of their unique molecular structures.
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H1 (CH₃-C2) | ~0.9 | d | ~7.0 |
| H1' (CH₃-C3) | ~1.1 | s | - | |
| H2 | ~1.8 | m | - | |
| H4 | ~2.2 | d | ~7.0 | |
| H5 | ~5.8 | m | - | |
| H6 (CH₂=) | ~5.0 | m | - | |
| OH | variable | s | - | |
| 2,2-Dimethyl-5-hexen-3-ol | H1 (t-butyl) | ~0.9 | s | - |
| H4 | ~2.2 | m | - | |
| H5 | ~5.8 | m | - | |
| H6 (CH₂=) | ~5.0 | m | - | |
| H3 | ~3.4 | t | ~6.0 | |
| OH | variable | s | - | |
| 2,5-Dimethyl-5-hexen-3-ol | H1 (CH₃-C2) | ~0.9 | d | ~7.0 |
| H2 | ~1.8 | m | - | |
| H4 | ~2.1 | m | - | |
| H6 (CH₃-C5) | ~1.7 | s | - | |
| H6' (CH₂=) | ~4.8 | s | - | |
| H3 | ~3.7 | m | - | |
| OH | variable | s | - | |
| 2,3-Dimethyl-5-hexen-2-ol | H1 (CH₃-C2) | ~1.1 | s | - |
| H1' (CH₃-C3) | ~0.9 | d | ~7.0 | |
| H3 | ~1.6 | m | - | |
| H4 | ~2.1 | m | - | |
| H5 | ~5.8 | m | - | |
| H6 (CH₂=) | ~5.0 | m | - | |
| OH | variable | s | - |
Note: The chemical shifts and coupling constants are approximate values and may vary slightly depending on the specific experimental conditions. "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, and "m" a multiplet.
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C1 (CH₃-C2) | ~17 |
| C1' (CH₃-C3) | ~25 | |
| C2 | ~38 | |
| C3 | ~75 | |
| C4 | ~45 | |
| C5 | ~135 | |
| C6 | ~118 | |
| Other CH₃ | ~16 | |
| 2,2-Dimethyl-5-hexen-3-ol | C1 (t-butyl CH₃) | ~26 |
| C2 | ~35 | |
| C3 | ~80 | |
| C4 | ~38 | |
| C5 | ~135 | |
| C6 | ~117 | |
| 2,5-Dimethyl-5-hexen-3-ol | C1 (CH₃-C2) | ~18 |
| C2 | ~33 | |
| C3 | ~72 | |
| C4 | ~48 | |
| C5 | ~145 | |
| C6 (CH₃-C5) | ~22 | |
| C6' (CH₂=) | ~112 | |
| Other CH₃ | ~17 | |
| 2,3-Dimethyl-5-hexen-2-ol | C1 (CH₃-C2) | ~27 |
| C2 | ~73 | |
| C3 | ~42 | |
| C4 | ~38 | |
| C5 | ~135 | |
| C6 | ~117 | |
| Other CH₃ | ~16 |
Note: The chemical shifts are approximate values.
Structural Isomers and NMR Distinctions
The structural differences between the isomers directly influence their NMR spectra. The following diagram illustrates the connectivity of the isomers and highlights key distinguishing features in their NMR spectra.
Caption: Isomeric relationships and key NMR features.
Analysis and Interpretation
The key to distinguishing these isomers lies in a careful analysis of the chemical shifts and splitting patterns in the ¹H NMR spectrum, and the number of signals and their chemical shifts in the ¹³C NMR spectrum.
-
This compound : Being a tertiary alcohol, it lacks a proton on the carbinol carbon, resulting in the absence of a signal in the typical 3.5-4.5 ppm region for a CH-OH group. The two methyl groups at positions 2 and 3 are diastereotopic, leading to potentially different chemical shifts. The presence of a methine proton at C2 coupled to the adjacent methyl group gives a characteristic doublet and multiplet.
-
2,2-Dimethyl-5-hexen-3-ol : The most prominent feature is the singlet for the nine protons of the tert-butyl group in the ¹H NMR spectrum, which is highly shielded. The proton on the carbinol carbon (C3) appears as a triplet due to coupling with the adjacent methylene protons at C4.
-
2,5-Dimethyl-5-hexen-3-ol : This isomer is distinguished by the signals of the isopropenyl group. The two vinylic protons at C6 are geminal and appear as singlets (or very narrow doublets) around 4.8 ppm. The methyl group attached to the double bond (C5) also gives a characteristic singlet.
-
2,3-Dimethyl-5-hexen-2-ol : As a tertiary alcohol, it shows two singlets for the two methyl groups attached to the carbinol carbon (C2). The methyl group at C3 is adjacent to a stereocenter and will appear as a doublet.
Conclusion
The NMR spectral data provides a robust and reliable method for the differentiation of this compound from its structural isomers. By carefully analyzing the chemical shifts, signal multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, researchers can confidently identify each isomer. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical industries, enabling accurate structural elucidation and quality assessment of these important organic compounds.
Caption: Workflow for NMR spectral acquisition and analysis.
A Comparative Analysis of 2,3-Dimethyl-5-hexen-3-ol and 2,5-Dimethyl-5-hexen-3-ol: A Guide for Researchers
This guide provides a comparative overview of the structural isomers 2,3-Dimethyl-5-hexen-3-ol and 2,5-Dimethyl-5-hexen-3-ol. Aimed at researchers, scientists, and professionals in drug development, this document summarizes their physicochemical properties and outlines a general synthetic and analytical workflow. Due to a lack of direct comparative studies in published literature, this guide focuses on a theoretical comparison based on their molecular structures and provides detailed, plausible experimental protocols for their synthesis and characterization.
Physicochemical Properties
Both this compound and 2,5-Dimethyl-5-hexen-3-ol are tertiary allylic alcohols with the same molecular formula (C₈H₁₆O) and molecular weight (128.21 g/mol ).[1][2][3][4][5][6][7][8] Their structural differences, specifically the placement of the methyl groups relative to the hydroxyl group and the double bond, are expected to influence their reactivity and potentially their biological activity.
| Property | This compound | 2,5-Dimethyl-5-hexen-3-ol |
| IUPAC Name | 2,3-dimethylhex-5-en-3-ol[4] | 2,5-dimethylhex-5-en-3-ol[3] |
| CAS Number | 19550-90-4[4] | 19550-91-5, 67760-91-2[3] |
| Molecular Formula | C₈H₁₆O[4] | C₈H₁₆O[3] |
| Molecular Weight | 128.21 g/mol [4] | 128.21 g/mol [3] |
| Structure |
|
|
| Predicted XLogP3 | 2.2[4] | 2.7[5] |
| Predicted Boiling Point | Not Available | Not Available |
| Spectroscopic Data | Mass Spectrum available[2][7] | Mass Spectrum and IR Spectrum available[3][5][9] |
Note: The XLogP3 value, a computed measure of hydrophobicity, is slightly lower for this compound, suggesting it may be marginally more hydrophilic than its isomer.
Structural and Reactivity Comparison
Both compounds are tertiary allylic alcohols, a class of molecules known for their unique reactivity.[9] The allylic nature of the alcohol means the hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. This arrangement allows for the formation of a resonance-stabilized carbocation upon dehydration or in Sₙ1-type reactions, enhancing their reactivity compared to non-allylic tertiary alcohols.[10][11]
The primary difference lies in the steric hindrance around the hydroxyl group and the double bond. In This compound , the hydroxyl group is on a tertiary carbon (C3) which is also substituted with a methyl group and an allyl group. The adjacent carbon (C2) also bears a methyl group. In 2,5-Dimethyl-5-hexen-3-ol , the hydroxyl group is on a tertiary carbon (C3) bonded to an isopropyl group and a substituted allyl group. The steric bulk around the hydroxyl group appears to be greater in 2,5-Dimethyl-5-hexen-3-ol due to the isopropyl group. This could influence the kinetics of reactions involving the hydroxyl group.
Experimental Protocols
While no direct comparative experimental data is available for these specific isomers, the following protocols outline established methods for their synthesis and characterization.
Synthesis via Grignard Reaction
A common and effective method for synthesizing tertiary alcohols is the Grignard reaction.[2][3][12][13] This involves the reaction of a ketone with a Grignard reagent.
3.1.1. Synthesis of this compound
This synthesis would involve the reaction of methyl vinyl ketone with isopropylmagnesium bromide.
3.1.2. Synthesis of 2,5-Dimethyl-5-hexen-3-ol
This synthesis would involve the reaction of isobutyraldehyde with isopropenylmagnesium bromide.
Detailed Protocol:
-
Apparatus Setup: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Grignard Reagent Formation (if not commercially available): In a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are placed. A solution of the corresponding alkyl/alkenyl halide in anhydrous diethyl ether or THF is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Carbonyl Compound: The ketone or aldehyde, dissolved in anhydrous ether or THF, is added dropwise to the stirred Grignard reagent at 0 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred for a specified time at room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like these alcohols.
Detailed Protocol:
-
Sample Preparation: A dilute solution of the purified alcohol (approximately 10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane or hexane.[14]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used. A polar capillary column (e.g., DB-Wax or equivalent) is suitable for the separation of alcohols.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp to 250 °C at 10 °C/min.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify and characterize the compound. The mass spectra can be compared with libraries such as the NIST database for confirmation.
Conclusion
While this compound and 2,5-Dimethyl-5-hexen-3-ol share the same chemical formula and functional groups, their structural isomerism, particularly the steric environment around the reactive centers, suggests potential differences in their chemical reactivity and biological properties. The provided synthetic and analytical protocols offer a robust framework for the preparation and characterization of these compounds, which is a prerequisite for any future comparative performance studies. Further research is warranted to elucidate the specific properties of each isomer and to explore their potential applications in fields such as fragrance chemistry, polymer synthesis, or as building blocks in drug discovery.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Dimethyl-5-hexen-3-ol | C8H16O | CID 144264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Hexen-3-ol, 2,3-dimethyl- [webbook.nist.gov]
- 8. 2,5-Dimethyl-5-hexen-3-ol [webbook.nist.gov]
- 9. Allylic Alcohols | Research Starters | EBSCO Research [ebsco.com]
- 10. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 11. sltchemicals.com [sltchemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. uoguelph.ca [uoguelph.ca]
A Comparative Guide to the Reactivity of Tertiary vs. Secondary Allylic Alcohols
For researchers, scientists, and drug development professionals, the nuanced reactivity of functional groups is a cornerstone of synthetic strategy. Allylic alcohols, prized for their versatile reaction pathways, exist as primary, secondary, and tertiary forms, each with a distinct reactivity profile. This guide provides an objective comparison of the performance of secondary versus tertiary allylic alcohols in key organic transformations, supported by experimental data, detailed protocols, and mechanistic visualizations.
Overview of Structural and Electronic Differences
The fundamental difference between secondary and tertiary allylic alcohols lies in the substitution of the carbinol carbon (the carbon atom bonded to the hydroxyl group). A secondary allylic alcohol has one alkyl or aryl substituent on this carbon, in addition to the vinyl group and a hydrogen atom. A tertiary allylic alcohol has two such substituents and no hydrogen atom. This seemingly small structural change has profound implications for the alcohol's reactivity, primarily by influencing steric hindrance and the stability of potential carbocation intermediates.
Caption: General structures of secondary and tertiary allylic alcohols.
Reactivity in Oxidation Reactions
The presence or absence of an alpha-hydrogen on the carbinol carbon is the determining factor in the outcome of oxidation reactions.
Secondary Allylic Alcohols: These alcohols possess one alpha-hydrogen and are readily oxidized to form α,β-unsaturated ketones using a variety of oxidizing agents like chromic acid (H₂CrO₄), pyridinium chlorochromate (PCC), or potassium permanganate (KMnO₄).[1][2] The mechanism involves the removal of the hydroxyl hydrogen and the alpha-hydrogen to form a carbon-oxygen double bond.[3]
Tertiary Allylic Alcohols: Lacking an alpha-hydrogen, tertiary alcohols are generally resistant to oxidation under standard conditions.[1][3] Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions. However, a notable exception exists for tertiary allylic alcohols, which can undergo oxidation through an allylic rearrangement, also known as an oxidative transposition.[4]
Caption: Oxidation pathways for secondary vs. tertiary allylic alcohols.
Reactivity in Nucleophilic Substitution Reactions
Nucleophilic substitution at the allylic position is a key transformation. These reactions often proceed via an SN1-type mechanism due to the formation of a resonance-stabilized allylic carbocation. The reactivity is therefore highly dependent on the stability of this intermediate.
General Mechanism (SN1):
-
Protonation of the hydroxyl group by an acid catalyst converts it into a good leaving group (H₂O).[5][6]
-
Departure of the water molecule generates a resonance-stabilized allylic carbocation.
-
The nucleophile attacks the carbocation at either of the two electrophilic carbons.
Comparative Reactivity:
-
Tertiary Allylic Alcohols: Form a tertiary allylic carbocation upon departure of the leaving group. This carbocation is highly stabilized by both resonance and the inductive effect of three alkyl/aryl groups.
-
Secondary Allylic Alcohols: Form a secondary allylic carbocation, which is stabilized by resonance and two alkyl/aryl groups.
Generally, the order of carbocation stability is tertiary allylic > secondary allylic.[7][8] Consequently, tertiary allylic alcohols typically react faster than secondary allylic alcohols in SN1 reactions . This is because the rate-determining step is the formation of the carbocation, and the more stable the carbocation, the lower the activation energy for its formation.[5][8]
However, steric hindrance can also play a role. In reactions with SN2 character, the increased steric bulk of tertiary alcohols can significantly slow the reaction rate compared to secondary alcohols.[9] Some studies on intramolecular substitutions have suggested that secondary alcohols may follow an SN2-type pathway while tertiary alcohols follow an SN1 pathway under the same conditions.[10][11]
Caption: Generalized SN1 pathway for allylic alcohol substitution.
Quantitative Reactivity Data
Direct kinetic comparisons highlight the subtle interplay of electronic and steric effects. In a palladium-catalyzed substitution reaction, the degree of substitution at the allylic position significantly impacts the reaction rate.
| Allylic Alcohol | Class | Structure | Initial Rate (min⁻¹)[12] |
| Cinnamyl Alcohol | Primary | Ph-CH=CH-CH₂OH | 0.30 |
| Allyl Alcohol | Primary | CH₂=CH-CH₂OH | 0.20 |
| trans-2-Buten-1-ol | Primary | CH₃-CH=CH-CH₂OH | 0.10 |
| Prenol | Tertiary | (CH₃)₂C=CH-CH₂OH | 0.01 |
| Geraniol | Primary | (CH₃)₂C=CH-(CH₂)₂-C(CH₃)=CH-CH₂OH | 0.0023 |
Data from a palladium-catalyzed reaction in water at pH 7.[12]
In this specific palladium-catalyzed system, the less substituted primary allylic alcohols like cinnamyl and allyl alcohol were significantly more reactive than the more substituted tertiary alcohol, prenol.[12] The authors suggest that steric hindrance may limit the reactivity of the more substituted alcohols in these conditions.[12] This contrasts with the expected reactivity order based purely on carbocation stability in SN1 reactions, demonstrating that the reaction mechanism and conditions are critical.
Experimental Protocols
Protocol 1: Comparative Oxidation with PCC
Objective: To compare the oxidation of a secondary allylic alcohol (e.g., 1-phenyl-2-propen-1-ol) and a tertiary allylic alcohol (e.g., 2-phenyl-3-buten-2-ol).
Materials:
-
Secondary allylic alcohol
-
Tertiary allylic alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flasks, magnetic stir bars
-
TLC plates, developing chamber, UV lamp
Procedure:
-
Set up two separate reactions. In a 50 mL round-bottom flask, dissolve the secondary allylic alcohol (1.0 mmol) in 10 mL of anhydrous DCM. In a second flask, dissolve the tertiary allylic alcohol (1.0 mmol) in 10 mL of anhydrous DCM.
-
To each flask, add PCC (1.5 mmol, 1.5 equivalents) in one portion while stirring at room temperature.
-
Monitor the reactions by Thin Layer Chromatography (TLC) every 15 minutes. Use a 4:1 hexanes:ethyl acetate eluent system.
-
For the secondary alcohol reaction, upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding 20 mL of diethyl ether and filtering the mixture through a short pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude α,β-unsaturated ketone.
-
For the tertiary alcohol reaction, continue monitoring for up to 24 hours. Observe and record any lack of reaction or formation of alternative products.
Caption: Experimental workflow for comparative oxidation of allylic alcohols.
Protocol 2: Comparative SN1 Substitution Rate with HBr
Objective: To qualitatively compare the reaction rates of a secondary and a tertiary allylic alcohol with hydrobromic acid.
Materials:
-
Secondary allylic alcohol (e.g., 3-penten-2-ol)
-
Tertiary allylic alcohol (e.g., 2-methyl-3-buten-2-ol)
-
Concentrated Hydrobromic Acid (48% HBr)
-
Test tubes
-
Timer
Procedure:
-
Place 1 mL of the secondary allylic alcohol in one test tube and 1 mL of the tertiary allylic alcohol in another.
-
At the same time, add 2 mL of concentrated HBr to each test tube.
-
Start the timer immediately.
-
Observe the test tubes for the formation of an insoluble second layer, which indicates the formation of the corresponding allyl bromide.
-
The reaction is faster in the test tube where the second layer (the product) appears more quickly. The tertiary allylic alcohol is expected to react almost instantaneously, while the secondary allylic alcohol will react more slowly.
Conclusion
The reactivity of secondary and tertiary allylic alcohols is highly dependent on the reaction type.
-
In oxidation reactions , secondary allylic alcohols are readily converted to α,β-unsaturated ketones, whereas tertiary allylic alcohols are generally unreactive due to the absence of an alpha-hydrogen, though they can react under specific conditions via allylic rearrangement.
-
In SN1-type substitution reactions , tertiary allylic alcohols are typically more reactive than their secondary counterparts. This is attributed to the greater stability of the tertiary allylic carbocation intermediate that forms during the rate-determining step.
-
In reactions with significant SN2 character or involving sterically demanding catalysts , the increased steric bulk of tertiary allylic alcohols can lead to lower reactivity compared to secondary ones.
For synthetic chemists, understanding these competing factors—alpha-hydrogen availability, carbocation stability, and steric hindrance—is crucial for predicting reaction outcomes and designing effective synthetic routes. The choice between a secondary and a tertiary allylic alcohol substrate must be made with careful consideration of the desired transformation and the specific reaction mechanism at play.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reactions of Alcohols - Free Sketchy MCAT Lesson [sketchy.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Intramolecular substitutions of secondary and tertiary alcohols with chirality transfer by an iron(III) catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Olfactory Analysis: 2,3-Dimethyl-5-hexen-3-ol in Modern Fragrance Applications
For Researchers, Scientists, and Fragrance Development Professionals
This guide provides a comparative analysis of the sensory properties of 2,3-Dimethyl-5-hexen-3-ol and its potential alternatives for fragrance applications. Due to the limited publicly available sensory data for this compound, a hypothetical olfactory profile has been constructed based on the known characteristics of structurally related unsaturated tertiary alcohols. This profile is then compared with two well-established fragrance ingredients: Linalool and Dihydromyrcenol.
Sensory Profile Comparison
The following table summarizes the known and hypothesized sensory characteristics of this compound and its selected alternatives. This data is essential for formulators seeking to create specific fragrance experiences, particularly those centered around fresh, green, and floral notes.
| Fragrance Ingredient | Chemical Structure | CAS Number | Olfactory Profile | Odor Threshold | Applications |
| This compound | C₈H₁₆O | 19550-90-4 | Hypothetical: Fresh, green, slightly floral with a subtle woody or herbaceous undertone. The tertiary alcohol structure may contribute a certain richness or smoothness. | Not available | Potentially in fresh, floral, and green fragrance compositions for personal care and household products. |
| Linalool | C₁₀H₁₈O | 78-70-6 | Floral, woody, with citrus and spicy nuances. Described as reminiscent of lavender and bergamot. | (R)-(-)-linalool: 0.8 ppb; (S)-(+)-linalool: 7.4 ppb[1] | Widely used in a vast array of fragrance applications, including fine fragrances, personal care products, and household goods, to impart a fresh, floral character. |
| Dihydromyrcenol | C₁₀H₂₀O | 18479-58-8 | Powerful fresh, citrus-lime, floral (lavender-like), and slightly sweet odor.[2] | Not available | A key ingredient in many modern fresh and clean-smelling fragrances, especially in men's colognes, as well as in soaps and detergents for its stability and strong scent.[3] |
Experimental Protocols for Sensory Evaluation
The sensory data for fragrance ingredients are typically obtained through a series of standardized experimental protocols involving trained sensory panels. These protocols are designed to provide objective and reproducible assessments of olfactory properties.
Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be detected by a certain percentage of a population.
-
Methodology: A common method is the ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).
-
A series of dilutions of the fragrance material in an odorless solvent (e.g., diethyl phthalate or ethanol) is prepared.
-
Trained panelists are presented with sets of three samples (triangles), where two are blanks (solvent only) and one contains the diluted odorant.
-
Panelists are asked to identify the sample that is different.
-
The concentration is gradually increased until the panelist can reliably detect the odorant.
-
The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is the geometric mean of the individual thresholds.
-
Olfactory Profile Description
This involves the qualitative description of the odor characteristics of a fragrance material.
-
Methodology:
-
A panel of trained sensory analysts is used.
-
The fragrance material is presented on a smelling strip or in a diluted solution.
-
Panelists individually evaluate the odor at different time points (top, middle, and base notes) and record descriptive terms.
-
A consensus meeting is then held to agree upon a final set of odor descriptors. The intensity of each descriptor is often rated on a numerical scale.
-
Comparative Sensory Analysis
This protocol is used to compare the sensory properties of a new or unknown ingredient against one or more known standards.
-
Methodology:
-
The test material and the standard(s) are presented to panelists in a randomized and blind manner.
-
Panelists are asked to rate the intensity of various agreed-upon sensory attributes (e.g., floral, green, citrus, woody) for each sample.
-
Statistical analysis (e.g., ANOVA, Principal Component Analysis) is then used to determine if there are significant differences between the samples.
-
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in fragrance evaluation, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
References
A Comparative Analysis of the Biological Activity of 2,3-Dimethyl-5-hexen-3-ol and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and anticipated biological activities of 2,3-Dimethyl-5-hexen-3-ol, juxtaposed with its structural isomers. Due to a lack of specific experimental data on the biological activity of this compound in publicly available literature, this comparison is predicated on the general properties of tertiary allylic alcohols and data available for similar compounds. The information herein is intended to guide future research and hypothesis-driven experimentation.
Physicochemical Properties of this compound and Its Isomers
The physicochemical properties of a compound are pivotal in determining its pharmacokinetic and pharmacodynamic profile. Below is a summary of the computed properties for this compound and its structural isomers. These properties, sourced from PubChem, offer a preliminary basis for predicting relative bioavailability and potential for biological activity.
| Property | This compound[1] | 2,3-Dimethyl-5-hexen-2-ol[2] | 3,5-Dimethyl-5-hexen-3-ol[3] | 2,5-Dimethyl-5-hexen-3-ol[4] | 2,3-Dimethylhex-5-en-1-ol[5] |
| Molecular Formula | C8H16O | C8H16O | C8H16O | C8H16O | C8H16O |
| Molecular Weight | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol |
| XLogP3 | 2.2 | 2.1 | 2.4 | 2.7 | 2.2 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 | 1 | 1 |
| Rotatable Bond Count | 3 | 3 | 3 | 4 | 4 |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų | 20.2 Ų | 20.2 Ų |
Note: XLogP3 is a computed measure of lipophilicity, which can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties. A higher XLogP3 value generally indicates greater lipophilicity.
Expected Biological Activities of Tertiary Allylic Alcohols
While specific data for this compound is unavailable, the biological activities of tertiary and allylic alcohols have been studied in broader contexts. These activities are often related to their interactions with cell membranes and specific enzymes.[6]
General Biological Effects of Alcohols:
-
Cytotoxicity: Alcohols can exhibit cytotoxic effects, particularly at higher concentrations.[7] The mechanism often involves the disruption of cell membranes, leading to cell lysis.[8] The degree of cytotoxicity can be influenced by factors such as chain length and lipophilicity.
-
Antimicrobial Activity: Alcohols, particularly those with lower molecular weights, are known for their antimicrobial properties.[8] They can denature proteins and dissolve lipids in the cell membranes of bacteria and fungi.[8] The effectiveness is often dependent on the concentration and the specific microorganism.
-
Metabolic Stability: Tertiary alcohols often exhibit greater metabolic stability compared to primary and secondary alcohols.[9][10] This is because the carbon atom bearing the hydroxyl group is not susceptible to oxidation.[9][10] However, they can still undergo glucuronidation, although this process may be slower due to steric hindrance.[9][10]
Potential Activities of Allylic Alcohols:
-
Pro-drug Potential: The allylic functional group can be a site for metabolic activation or can be synthetically modified, making such compounds interesting as potential pro-drugs.
-
Anti-inflammatory and Anticancer Potential: Some natural and synthetic compounds containing allyl fragments have demonstrated anti-inflammatory and anticancer properties.[11]
Experimental Protocols
To empirically determine the biological activity of this compound and its analogs, the following standard experimental protocols are recommended.
Cytotoxicity Assays
Objective: To determine the concentration at which a compound induces cell death.
Methodology: MTT Assay
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum concentration of a compound that inhibits the growth of or kills a microorganism.
Methodology: Broth Microdilution Method
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[12]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[13][14]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14] This can be determined visually or by measuring the optical density at 600 nm.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable colonies.
Visualizing Workflows and Pathways
To aid in the conceptualization of experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the biological evaluation of a test compound.
Caption: A simplified diagram of a potential signaling pathway affected by alcohols.
References
- 1. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Dimethyl-5-hexen-2-ol | C8H16O | CID 85958390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethyl-5-hexen-3-ol | C8H16O | CID 552026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dimethyl-5-hexen-3-ol | C8H16O | CID 144264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Dimethylhex-5-en-1-ol | C8H16O | CID 19761677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The effects of aliphatic alcohols on the biophysical and biochemical correlates of membrane function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 9. Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery - American Chemical Society [acs.digitellinc.com]
- 10. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. woah.org [woah.org]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
A Comparative Guide to Analytical Methods for the Quantification of 2,3-Dimethyl-5-hexen-3-ol
This guide provides a comparative overview of suitable analytical methods for the quantitative analysis of 2,3-Dimethyl-5-hexen-3-ol, a tertiary alcohol. The selection of an appropriate analytical technique is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results. This document outlines common analytical approaches, their validation parameters, and detailed experimental protocols.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. Key validation parameters, as outlined in the ICH Q2(R1) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness.[1][2][3] The objective is to demonstrate that the method is suitable for its intended purpose.[3][4]
Recommended Analytical Techniques
Given that this compound is a volatile organic compound (VOC), Gas Chromatography (GC) is the most common and effective technique for its quantification.[5][6][7][8] The choice of detector is crucial for sensitivity and selectivity. The two primary GC-based methods suitable for this analysis are:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for quantifying organic compounds.[7][8] The FID is sensitive to most organic compounds, making it a good choice for assay and purity determination.[7]
-
Gas Chromatography with Mass Spectrometry (GC-MS): Offers higher specificity and sensitivity compared to GC-FID.[5][6][8] The mass spectrometer provides structural information, which aids in peak identification and can be used to resolve co-eluting peaks.[5]
Other techniques for analyzing volatile compounds include headspace sampling, which can be coupled with GC.[5][9]
Comparison of Analytical Methods
The selection between GC-FID and GC-MS will depend on the specific requirements of the analysis, such as the need for high sensitivity for impurity profiling or the robustness required for routine quality control.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Considerations for this compound |
| Specificity | Good | Excellent | GC-MS provides mass spectra, which is highly specific for identification. |
| Accuracy | Excellent | Excellent | Both methods can achieve high accuracy with proper calibration. |
| Precision (RSD%) | < 2% | < 5% | GC-FID generally offers slightly better precision for quantification. |
| Limit of Detection (LOD) | ng level | pg to fg level | GC-MS is significantly more sensitive. |
| Limit of Quantification (LOQ) | ng level | pg to ng level | GC-MS is preferred for trace-level quantification. |
| **Linearity (R²) ** | > 0.99 | > 0.99 | Both methods demonstrate excellent linearity over a wide range. |
| Range | Wide | Wide | The range should be established based on the intended application. |
| Robustness | High | Moderate | GC-FID is generally considered more robust for routine analyses. |
Experimental Protocols
A detailed methodology is crucial for reproducing analytical results. Below is a representative protocol for the quantification of this compound using GC-FID.
Sample Preparation
-
Standard Stock Solution: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) in a 100 mL volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the same solvent as the standards to a concentration within the calibration range.
-
Internal Standard (Optional but Recommended): To improve precision, add a known amount of a suitable internal standard (e.g., a structurally similar compound with a different retention time) to all standard and sample solutions.
GC-FID Operating Conditions
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5, HP-5ms; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 minutes).
-
Ramp: 10 °C/min to 220 °C.
-
Final hold: 5 minutes at 220 °C.
-
-
Detector Temperature: 280 °C.
Data Analysis
Create a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Comparison of GC-FID and GC-MS for this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. database.ich.org [database.ich.org]
- 5. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Synthesis of 2,3-Dimethyl-5-hexen-3-ol Isomers: Grignard vs. Barbier Reaction
For researchers and professionals in drug development and organic synthesis, the efficient construction of tertiary allylic alcohols such as 2,3-Dimethyl-5-hexen-3-ol is a frequent challenge. This guide provides a comparative analysis of two common organometallic approaches for the synthesis of this compound and its potential isomers: the classic Grignard reaction and the in-situ Barbier reaction. This comparison is based on established principles of these reactions, supported by general experimental observations in the synthesis of similar tertiary alcohols.
At a Glance: Grignard vs. Barbier for Tertiary Allylic Alcohol Synthesis
| Feature | Grignard Reaction | Barbier Reaction |
| Reagent Preparation | Prepared in a separate step before addition to the ketone. | Organometallic reagent is generated in-situ in the presence of the ketone.[1][2][3] |
| Reaction Type | Two-step process. | One-pot reaction.[2][3] |
| Typical Reactants | Allylmagnesium bromide and 3-Methyl-2-butanone. | Allyl bromide, Magnesium, and 3-Methyl-2-butanone. |
| General Yields | Generally good to excellent for tertiary alcohols.[4] | Can offer comparable or even higher yields, especially for sterically hindered substrates.[1][5] |
| Reaction Conditions | Requires strictly anhydrous conditions. | Can be more tolerant of reaction conditions and is sometimes performed in aqueous media. |
| Stereoselectivity | Diastereoselectivity can be influenced by the structure of the ketone but is often moderate for acyclic substrates.[6] | Stereoselectivity is also substrate-dependent and may not offer significant advantages over the Grignard reaction for this specific target.[2] |
| Side Reactions | Formation of Wurtz coupling products (e.g., 1,5-hexadiene from allyl bromide).[7] | The in-situ nature can sometimes minimize the formation of coupling byproducts.[8] |
Reaction Pathways
The primary route to this compound involves the nucleophilic addition of an allyl organometallic reagent to the carbonyl carbon of 3-methyl-2-butanone.
References
- 1. Accessing the synthesis of natural products and their analogues enabled by the Barbier reaction: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05646A [pubs.rsc.org]
- 2. researchtrends.net [researchtrends.net]
- 3. benchchem.com [benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3-Dimethyl-5-hexen-3-ol: A Guide for Laboratory Professionals
For immediate reference, treat 2,3-Dimethyl-5-hexen-3-ol as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.
Researchers, scientists, and drug development professionals must adhere to strict protocols for chemical waste management. The following procedures for this compound are based on general best practices for hazardous waste disposal and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Hazard Profile and Safety Considerations
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
-
Segregate it as a flammable organic liquid waste .
-
Keep it separate from incompatible materials such as acids, bases, and oxidizing agents to prevent violent reactions.[1]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. The original manufacturer's container is often a suitable choice.[2]
-
Ensure the container has a secure, screw-on cap to prevent leaks and evaporation.[3][4] Do not use corks or parafilm as a primary seal.[3]
-
The container should be made of a material that will not react with the alcohol.[1]
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste."[5]
-
Include the full chemical name: "this compound."
-
Indicate the specific hazards (e.g., Flammable Liquid, Irritant).
-
Note the accumulation start date (the date the first drop of waste was added to the container).[6]
4. Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][5]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Ensure secondary containment is used to capture any potential leaks or spills.[3][4] The secondary container must be chemically compatible and large enough to hold the entire contents of the primary container.[3]
-
Store the waste away from heat, sparks, and open flames due to its flammability.
5. Disposal Request and Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution (typically 90 or 180 days), arrange for its disposal through your EHS department or a licensed hazardous waste disposal contractor.[2][6]
-
Complete all necessary waste disposal paperwork as required by your institution.[6]
-
Never dispose of this compound down the drain or in the regular trash.[7]
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.
-
Collect: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly.
-
Dispose: Label and dispose of the spill cleanup materials as hazardous waste, following the same procedures outlined above.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol [8] |
| CAS Number | 19550-90-4[8] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted in the diagram below. This workflow ensures that all safety and regulatory steps are followed from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. vumc.org [vumc.org]
- 8. This compound | C8H16O | CID 140557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 2,3-Dimethyl-5-hexen-3-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4) was not available in public databases at the time of this publication. The following guidance is based on the chemical's structure, available physical properties, and safety protocols for structurally similar unsaturated alcohols. It is imperative that users conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Hazard Identification and Precautionary Measures
Due to the presence of an alkene and a tertiary alcohol functional group, this compound should be handled as a potentially flammable and reactive compound. While specific toxicity data is unavailable, it is prudent to assume it may cause skin and eye irritation.
Summary of Physical and Chemical Properties:
| Property | Value | Source |
| CAS Number | 19550-90-4 | BLDpharm[1] |
| Molecular Formula | C8H16O | PubChem[2] |
| Molecular Weight | 128.21 g/mol | PubChem[2] |
| Boiling Point | 155.5°C at 760 mmHg | Guidechem[3] |
| Flash Point | 61.2°C | Guidechem[3] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | BLDpharm[1] |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound, based on best practices for similar volatile organic compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential vapors that could cause serious eye irritation or damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended. | Provides a barrier against skin contact, which may cause irritation. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills and protects from potential flammability hazards. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas to protect the respiratory tract from potentially irritating vapors. |
III. Operational and Handling Plan
A systematic workflow is essential for the safe handling of this compound.
Experimental Workflow for Safe Handling:
Caption: Experimental workflow for the safe handling of this compound.
Detailed Experimental Protocol:
-
Preparation:
-
Ensure all manipulations are performed within a certified chemical fume hood.
-
Gather all necessary apparatus, including syringes, needles, and reaction vessels.
-
If the chemical is air or moisture sensitive, purge all glassware with an inert gas (e.g., nitrogen or argon).
-
Confirm that a spill kit and the appropriate fire extinguisher are readily accessible.
-
-
Donning PPE:
-
Wear all recommended personal protective equipment as detailed in the PPE table.
-
-
Chemical Transfer:
-
For transfers from sealed containers, use a syringe technique under an inert atmosphere to prevent exposure to air and moisture.
-
Slowly draw the liquid into the syringe to avoid aerosol formation.
-
Dispense the liquid carefully into the reaction vessel.
-
-
Cleanup:
-
Immediately rinse any contaminated glassware and syringes with an appropriate solvent.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated materials, including gloves and wipes, in a designated hazardous waste container.
-
IV. Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Step-by-step workflow for the safe disposal of chemical waste.
Detailed Disposal Procedures:
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Waste Collection: Collect all liquid waste and contaminated solid materials (e.g., pipette tips, wipes) in a designated, leak-proof, and chemically compatible container with a secure cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard pictograms.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's certified hazardous waste personnel. Never dispose of this chemical down the drain or in regular trash.[4]
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4] Collect the absorbed material into a designated hazardous waste container.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
